Raloxifene 4'-glucuronide-d4
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C34H35NO10S |
|---|---|
分子量 |
653.7 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[6-hydroxy-3-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C34H35NO10S/c36-21-8-13-24-25(18-21)46-32(20-6-11-23(12-7-20)44-34-30(40)28(38)29(39)31(45-34)33(41)42)26(24)27(37)19-4-9-22(10-5-19)43-17-16-35-14-2-1-3-15-35/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42)/t28-,29-,30+,31-,34+/m0/s1/i16D2,17D2 |
InChIキー |
VHXYPEXOSLGZKH-KRDBCCLNSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Raloxifene 4'-Glucuronide-d4: A Technical Guide for Researchers
An In-depth Whitepaper on its Core Applications in Drug Metabolism and Pharmacokinetic Research
Introduction
Raloxifene (B1678788), a second-generation selective estrogen receptor modulator (SERM), is a critical therapeutic agent for the prevention and treatment of osteoporosis and the reduction of invasive breast cancer risk in postmenopausal women.[1] Its pharmacological activity is tissue-specific, exhibiting estrogenic effects on bone and lipid metabolism while demonstrating anti-estrogenic effects on breast and uterine tissues.[1] The metabolic fate of raloxifene is a key determinant of its bioavailability and therapeutic efficacy. Following oral administration, raloxifene undergoes extensive first-pass metabolism, primarily through glucuronidation, leading to the formation of its major metabolites: raloxifene-4'-glucuronide and raloxifene-6-glucuronide.[2]
To accurately quantify raloxifene and its metabolites in biological matrices, a robust and reliable analytical methodology is essential. This has led to the widespread use of stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Raloxifene 4'-glucuronide-d4, a deuterated analog of the primary metabolite, serves as an invaluable tool for researchers in the fields of drug metabolism, pharmacokinetics (DMPK), and bioanalysis. Its chemical properties, being nearly identical to the endogenous metabolite, allow it to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and variations in instrument response. This technical guide provides a comprehensive overview of this compound, its synthesis, and its critical role in research, with a focus on quantitative analysis and experimental protocols.
The Role of this compound in Bioanalysis
The primary application of this compound is as an internal standard in LC-MS/MS-based bioanalytical methods. The addition of a known concentration of the deuterated standard to biological samples (e.g., plasma, urine) at the beginning of the sample preparation process allows for accurate quantification of the unlabeled (endogenous) Raloxifene 4'-glucuronide. The mass difference between the deuterated and non-deuterated compounds, due to the presence of four deuterium (B1214612) atoms, allows the mass spectrometer to distinguish between the two, while their similar physicochemical properties ensure they behave almost identically during extraction, chromatography, and ionization.
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis as it effectively compensates for:
-
Variability in sample recovery during extraction procedures such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Matrix effects , where components of the biological matrix can suppress or enhance the ionization of the analyte.
-
Fluctuations in instrument performance , including injection volume variations and changes in mass spectrometer sensitivity.
Quantitative Data
The following tables summarize key quantitative data related to the analysis of raloxifene and its metabolites from various research studies.
Table 1: Pharmacokinetic Parameters of Raloxifene and its Glucuronide Metabolites in Humans (Following a 120 mg oral dose of Raloxifene HCl)
| Parameter | Raloxifene | Raloxifene-4'-glucuronide | Raloxifene-6-glucuronide |
| Cmax (ng-equiv/mL) | 0.5 - 1.4 | Data not consistently reported | Data not consistently reported |
| Tmax (hr) | 6.0 | Data not consistently reported | Data not consistently reported |
| AUC (ng·hr/mL) | 27.2 - 24.2 | Data not consistently reported | Data not consistently reported |
| Elimination Half-life (hr) | 27.7 - 32.5 | Data not consistently reported | Data not consistently reported |
Note: Pharmacokinetic data for the glucuronide metabolites are not as consistently reported in literature as for the parent drug. The focus is often on the parent compound due to its pharmacological activity. However, the FDA clinical pharmacology review provides some data on the metabolites in males and females, indicating that their pharmacokinetic parameters were not significantly different between the sexes.[3]
Table 2: LC-MS/MS Method Validation Parameters for the Quantification of Raloxifene and its Glucuronide Metabolites
| Analyte | Linear Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Recovery (%) | Reference |
| Raloxifene | 0.02 - 2 | 0.02 | >71 | [4] |
| Raloxifene-4'-glucuronide | 3 - 300 | 3 | >71 | [4] |
| Raloxifene-6-glucuronide | 0.6 - 60 | 0.6 | >71 | [4] |
| Raloxifene | 0.088 - 60.00 (µg/L) | 6 (ng/L) | >71 | [5] |
| Raloxifene-4'-glucuronide | 1.600 - 2720 (µg/L) | 11 (ng/L) | >71 | [5] |
| Raloxifene-6-glucuronide | 0.200 - 340 (µg/L) | 8 (ng/L) | >71 | [5] |
| Raloxifene | 0.20 - 250 | 0.20 | Not Reported | [5] |
Experimental Protocols
While specific, step-by-step protocols can vary between laboratories, the following sections outline the general methodologies for the extraction and analysis of raloxifene and its metabolites from biological matrices.
Solid-Phase Extraction (SPE) for Plasma Samples
SPE is a common technique for cleaning up and concentrating analytes from complex matrices like plasma.[6]
-
Conditioning: The SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase C18) is conditioned with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to activate the stationary phase.
-
Loading: A known volume of the plasma sample, to which this compound internal standard has been added, is loaded onto the conditioned cartridge. The sample may be pre-treated, for instance, by dilution or pH adjustment.
-
Washing: The cartridge is washed with a specific solvent or a series of solvents to remove interfering substances while retaining the analytes of interest.
-
Elution: The retained analytes (raloxifene, its glucuronides, and the deuterated internal standard) are eluted from the cartridge using a small volume of an appropriate organic solvent or solvent mixture.
-
Evaporation and Reconstitution: The eluate is typically evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of a solvent compatible with the LC-MS/MS mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The extracted and reconstituted sample is then injected into the LC-MS/MS system for separation and quantification.
-
Chromatographic Separation:
-
Column: A reversed-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous phase (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic phase (e.g., acetonitrile (B52724) or methanol). The gradient allows for the separation of raloxifene and its more polar glucuronide metabolites.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Detection: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. This highly selective technique ensures that only the compounds of interest are detected, minimizing interference from other matrix components.
-
Visualizations
Metabolic Pathway of Raloxifene
Caption: Metabolic conversion of Raloxifene to its major glucuronide metabolites.
Signaling Pathway of Raloxifene
Caption: Simplified signaling pathway of Raloxifene via estrogen receptors.
Conclusion
This compound is an indispensable tool for researchers investigating the pharmacokinetics and metabolism of raloxifene. Its use as an internal standard in LC-MS/MS assays ensures the accuracy and reliability of quantitative data, which is fundamental to understanding the drug's disposition in the body. The methodologies outlined in this guide provide a framework for the bioanalysis of raloxifene and its metabolites, while the pathway diagrams offer a visual representation of its metabolic fate and mechanism of action. As research into SERMs continues to evolve, the application of stable isotope-labeled standards like this compound will remain a cornerstone of precise and robust bioanalytical research.
References
A Technical Guide to the Synthesis and Characterization of Deuterated Raloxifene Glucuronides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of deuterated raloxifene (B1678788) glucuronides. These stable isotope-labeled internal standards are critical for accurate quantification in pharmacokinetic and metabolic studies of raloxifene, a selective estrogen receptor modulator (SERM) used in the prevention and treatment of osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women.
Raloxifene undergoes extensive first-pass metabolism, primarily forming raloxifene-4'-glucuronide (R4G) and raloxifene-6-glucuronide (R6G). The use of deuterated analogs of these metabolites as internal standards in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential for mitigating matrix effects and improving the accuracy and precision of quantitative results.
Synthesis of Deuterated Raloxifene Glucuronides
The synthesis of deuterated raloxifene glucuronides involves two key stages: the synthesis of the deuterated parent compound, raloxifene-d4 (B19274), and its subsequent enzymatic glucuronidation.
Proposed Synthesis of Raloxifene-d4
A general synthetic scheme for raloxifene involves the Friedel-Crafts acylation of a substituted benzothiophene (B83047) with a benzoic acid derivative. Deuterium (B1214612) labeling could be introduced on the piperidinyl ethoxy side chain, a common site for deuteration in similar internal standards to ensure metabolic stability of the label.
Enzymatic Glucuronidation of Raloxifene-d4
The glucuronidation of raloxifene is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes.[1][2] Studies have identified that the primary isoforms responsible for the formation of raloxifene-6-glucuronide and raloxifene-4'-glucuronide are UGT1A1, UGT1A8, UGT1A9, and UGT1A10.[2][3] Therefore, an enzymatic approach using these recombinant UGTs is the most direct method for the synthesis of deuterated raloxifene glucuronides.
Experimental Protocol: Enzymatic Synthesis of Deuterated Raloxifene Glucuronides
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components:
-
Deuterated Raloxifene (Raloxifene-d4) solution (in a suitable organic solvent like DMSO, final concentration typically 1-100 µM)
-
Recombinant human UGT enzyme (e.g., UGT1A1, UGT1A8, UGT1A9, or UGT1A10, at a protein concentration of 0.1-1 mg/mL)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA) (cofactor, final concentration 1-5 mM)
-
Magnesium chloride (MgCl₂) (cofactor for UGTs, final concentration 1-10 mM)
-
A suitable buffer (e.g., Tris-HCl or phosphate (B84403) buffer, pH 7.4)
-
Alamethicin (a pore-forming peptide to disrupt microsomal latency, if using microsomes, at a concentration of 25-50 µg/mg protein)
-
-
Incubation: Incubate the reaction mixture at 37°C for a period ranging from 30 minutes to several hours, depending on the reaction rate.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, to precipitate the proteins.
-
Purification: Centrifuge the mixture to pellet the precipitated proteins. The supernatant containing the deuterated raloxifene glucuronides can then be collected and purified using techniques such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).
Characterization of Deuterated Raloxifene Glucuronides
The primary method for the characterization and quantification of deuterated raloxifene glucuronides is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, allowing for the differentiation of the deuterated standards from their endogenous, non-deuterated counterparts.
LC-MS/MS Method Parameters
A typical LC-MS/MS method for the analysis of raloxifene and its glucuronides involves reverse-phase chromatography coupled with a triple quadrupole mass spectrometer operating in positive ion mode with selected reaction monitoring (SRM).
Table 1: Typical LC-MS/MS Parameters for the Analysis of Raloxifene and its Glucuronides
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A suitable gradient to separate raloxifene and its glucuronides |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitoring Mode | Selected Reaction Monitoring (SRM) |
| Precursor Ion (Q1) | [M+H]⁺ of Raloxifene, R6G, R4G, Raloxifene-d4, R6G-d4, R4G-d4 |
| Product Ion (Q3) | Specific fragment ions for each analyte |
Quantitative Data Summary
The following table summarizes typical quantitative performance data for an LC-MS/MS method for the analysis of raloxifene and its glucuronides using deuterated internal standards.
Table 2: Summary of Quantitative Performance Data
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) |
| Raloxifene | 0.1 - 100 | 0.1 | > 85% |
| Raloxifene-6-glucuronide (R6G) | 1 - 1000 | 1 | > 80% |
| Raloxifene-4'-glucuronide (R4G) | 1 - 1000 | 1 | > 80% |
| Raloxifene-d4 | - | - | - |
| R6G-d4 | - | - | - |
| R4G-d4 | - | - | - |
LLOQ: Lower Limit of Quantification
Visualizations
Metabolic Pathway of Raloxifene
The following diagram illustrates the primary metabolic pathway of raloxifene to its glucuronide metabolites.
References
- 1. Raloxifene glucuronidation in liver and intestinal microsomes of humans and monkeys: contribution of UGT1A1, UGT1A8 and UGT1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Characterization of raloxifene glucuronidation: potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical properties and stability of Raloxifene 4'-glucuronide-d4
An In-depth Technical Guide to the Chemical Properties and Stability of Raloxifene (B1678788) 4'-glucuronide-d4
This technical guide provides a comprehensive overview of the chemical properties and stability of Raloxifene 4'-glucuronide-d4, a labeled metabolite of Raloxifene. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolism.
Chemical Properties
This compound is the deuterated form of a major metabolite of Raloxifene, a selective estrogen receptor modulator (SERM).[1] The incorporation of four deuterium (B1214612) atoms provides a stable isotopic label, making it an essential internal standard for quantitative bioanalytical studies using mass spectrometry.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
| Chemical Name | 4-[6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy-d4]benzoyl]benzo[b]thien-2-yl]phenyl-β-D-glucopyranosiduronic Acid | [1][3] |
| CAS Number | 1279033-52-1 | [1] |
| Molecular Formula | C₃₄H₃₁D₄NO₁₀S | [1][3] |
| Molecular Weight | 653.73 g/mol | [1][3] |
| Appearance | Yellow Solid | [1] |
| Storage Conditions | 2-8°C Refrigerator | [1] |
| Applications | Labeled metabolite for use as an internal standard in bioanalytical assays. | [1][2][3] |
Metabolism and Glucuronidation Pathway
Raloxifene is extensively metabolized in the liver and intestines, primarily through glucuronidation, with less than 1% of the parent compound remaining unchanged.[4][5] The main metabolites are Raloxifene-4'-glucuronide, Raloxifene-6-glucuronide, and Raloxifene-6,4'-diglucuronide.[4][5] The formation of these glucuronides is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A1, UGT1A8, UGT1A9, and UGT1A10.[6][7][8][9] Raloxifene-4'-glucuronide is a major circulating metabolite.[6]
Chemical Stability
Specific stability data for this compound is not extensively available in the public domain. However, stability studies conducted on the parent compound, Raloxifene hydrochloride, provide valuable insights into its potential stability profile.
Forced degradation studies on Raloxifene HCl have been performed under various stress conditions as per ICH guidelines.[10] These studies help in identifying the degradation pathways and the intrinsic stability of the molecule.
-
Hydrolytic Stability: Raloxifene has shown degradation under acidic and alkaline conditions.[10]
-
Oxidative Stability: The molecule is susceptible to oxidative degradation.[10]
-
Thermal and Photolytic Stability: Degradation has also been observed under thermal and photolytic stress.[10]
A study on Raloxifene tablets indicated that humidity can adversely affect the chemical stability of the formulation.[11][12] Given that this compound is typically handled as a solid analytical standard, it is crucial to store it under recommended conditions (2-8°C, protected from light and moisture) to ensure its integrity.[1]
Experimental Protocols
The primary application of this compound is as an internal standard in bioanalytical methods for the quantification of Raloxifene and its metabolites in biological matrices like human plasma. A typical workflow involves solid-phase extraction followed by LC-MS/MS analysis.
Protocol: Quantification of Raloxifene and its Glucuronides in Human Plasma by LC-MS/MS
-
Sample Preparation (Solid-Phase Extraction - SPE)
-
Spike plasma samples with the internal standard solution (containing this compound).
-
Condition a solid-phase extraction (e.g., SOLAµ SCX) plate or cartridge.
-
Load the plasma sample.
-
Wash the cartridge to remove interferences.
-
Elute the analytes (Raloxifene and its glucuronides) and the internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Separation (LC)
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A reversed-phase column, such as a Hypersil GOLD PFP, is effective for separating the glucuronide metabolites.[13]
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[14]
-
Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Detection (MS/MS)
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Heated electrospray ionization (HESI) in positive ion mode.[13]
-
Detection Mode: Selected Reaction Monitoring (SRM) for high selectivity and sensitivity.
-
Data Analysis: Quantify the analytes by calculating the peak area ratio of the analyte to the internal standard (this compound).
-
Conclusion
This compound is a critical tool for the accurate quantification of Raloxifene's major metabolite in pharmacokinetic and drug metabolism studies. While detailed stability data for this specific labeled compound is limited, information on the parent drug suggests that proper storage in a cool, dry, and dark environment is essential to maintain its chemical integrity. The provided analytical workflow highlights its application in robust and sensitive bioanalytical methods, which are crucial for drug development and clinical research.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. clearsynth.com [clearsynth.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Research Portal [rex.libraries.wsu.edu]
- 7. Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Raloxifene glucuronidation in liver and intestinal microsomes of humans and monkeys: contribution of UGT1A1, UGT1A8 and UGT1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. Stability study of Raloxifene tablets [medigraphic.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. ijpsr.com [ijpsr.com]
The Metabolic Pathway of Raloxifene to its 4'-Glucuronide in Humans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Raloxifene (B1678788), a selective estrogen receptor modulator (SERM), is primarily used for the prevention and treatment of osteoporosis in postmenopausal women. Its systemic bioavailability is low, largely due to extensive first-pass metabolism. The predominant metabolic pathway is glucuronidation, leading to the formation of several glucuronide conjugates. This technical guide provides an in-depth overview of the metabolic pathway leading to the formation of a key metabolite, raloxifene-4'-glucuronide, in humans. We will delve into the enzymes responsible, tissue-specific metabolism, kinetic data, and the experimental methodologies used to elucidate this pathway.
Introduction to Raloxifene Metabolism
Following oral administration, raloxifene is rapidly absorbed, but its absolute bioavailability is only about 2% due to extensive presystemic glucuronide conjugation.[1][2] The major metabolites identified are raloxifene-4'-glucuronide, raloxifene-6-glucuronide, and raloxifene-6,4'-diglucuronide.[1][3] Unconjugated raloxifene accounts for less than 1% of the total radiolabeled material in plasma.[1] This extensive metabolism occurs primarily in the intestine and the liver and is mediated by UDP-glucuronosyltransferase (UGT) enzymes.[3][4] Notably, the metabolism of raloxifene does not involve the cytochrome P450 pathway.[3][5]
The Role of UDP-Glucuronosyltransferases (UGTs)
The formation of raloxifene-4'-glucuronide is catalyzed by specific isoforms of the UGT superfamily of enzymes. In vitro studies using recombinant human UGTs and microsomes from human liver and intestines have identified the key enzymes involved.
Key UGT Isoforms in Raloxifene-4'-Glucuronidation
Several UGT isoforms have been shown to catalyze the formation of raloxifene-4'-glucuronide. The primary contributors are:
-
UGT1A8 and UGT1A10 : These extrahepatic UGTs are considered the main contributors to raloxifene glucuronidation in the human jejunum.[6][7] UGT1A10, in particular, has been shown to selectively form the 4'-glucuronide.[6][8]
-
UGT1A1 : This hepatic UGT isoform is also capable of forming raloxifene-4'-glucuronide.[4][6]
-
UGT1A9 : While it demonstrates some activity, its contribution is generally less significant compared to UGT1A1, UGT1A8, and UGT1A10.[4][9]
The relative activity for 4'-glucuronidation in humans has been reported as UGT1A8 > UGT1A1 > UGT1A9.[4]
Tissue-Specific Metabolism: Intestine vs. Liver
A significant portion of raloxifene's first-pass metabolism occurs in the intestine. The intrinsic clearance values for the formation of the 4'-glucuronide are significantly higher in intestinal microsomes compared to liver microsomes, highlighting the critical role of the gut in the presystemic clearance of raloxifene.[6]
-
Intestinal Metabolism : The high expression of UGT1A8 and UGT1A10 in the jejunum contributes to the extensive intestinal glucuronidation of raloxifene.[6][7]
-
Hepatic Metabolism : In the liver, UGT1A1 is a key enzyme in the glucuronidation of raloxifene.[6]
Quantitative Data on Raloxifene-4'-Glucuronidation
The following tables summarize the key kinetic parameters for the formation of raloxifene-4'-glucuronide from various in vitro studies.
Table 1: Kinetic Parameters for Raloxifene-4'-Glucuronidation by Recombinant Human UGTs
| UGT Isoform | Apparent Km (μM) | Vmax (nmol/min/mg protein) | Reference |
| UGT1A8 | 59 | 2.0 | [6][7][8] |
Table 2: Intrinsic Clearance of Raloxifene to 4'-Glucuronide in Human Microsomes
| Microsome Source | Intrinsic Clearance (μL/min/mg) | Reference |
| Intestinal | 95 | [6][7][8] |
| Liver | Significantly lower than intestinal | [6] |
Experimental Protocols
The following sections detail the methodologies employed in key studies to characterize the metabolic pathway of raloxifene to its 4'-glucuronide.
In Vitro Glucuronidation Assay Using Human Liver and Intestinal Microsomes
This protocol is a generalized representation based on methodologies described in the literature.[6][10]
Objective: To determine the kinetic parameters of raloxifene-4'-glucuronidation in human liver and intestinal microsomes.
Materials:
-
Human liver microsomes (HLM) and human intestinal microsomes (HIM)
-
Raloxifene
-
UDP-glucuronic acid (UDPGA)
-
Tris-HCl buffer
-
Magnesium chloride (MgCl₂)
-
LC-MS/MS system for analysis
Procedure:
-
Microsome Preparation: Thaw pooled HLM or HIM on ice.
-
Activation: Pre-incubate microsomes with alamethicin to expose the UGT active sites.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the activated microsomes, Tris-HCl buffer, and MgCl₂.
-
Initiation of Reaction: Add varying concentrations of raloxifene to the reaction mixture and pre-incubate at 37°C. Initiate the glucuronidation reaction by adding UDPGA.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Sample Preparation for Analysis: Centrifuge the terminated reaction mixture to pellet the protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of raloxifene-4'-glucuronide using a validated LC-MS/MS method.[11]
Glucuronidation Assay Using Recombinant Human UGTs
This protocol is a generalized representation based on methodologies described in the literature.[4][6]
Objective: To identify the specific UGT isoforms responsible for raloxifene-4'-glucuronidation and determine their kinetic parameters.
Materials:
-
Baculovirus-infected insect cell microsomes (Supersomes™) expressing individual human UGT isoforms (e.g., UGT1A1, UGT1A8, UGT1A9, UGT1A10)
-
Raloxifene
-
UDPGA
-
Alamethicin
-
Appropriate buffer system
-
LC-MS/MS system for analysis
Procedure:
-
Enzyme Preparation: Thaw the recombinant UGT enzyme preparations on ice.
-
Activation: Pre-incubate the recombinant UGTs with alamethicin.
-
Reaction Setup: Follow a similar procedure as the microsome assay, substituting the human microsomes with the specific recombinant UGT isoform.
-
Kinetic Analysis: Perform the assay with a range of raloxifene concentrations to determine the apparent Km and Vmax for each active UGT isoform.
-
Data Analysis: Fit the data to the Michaelis-Menten equation to calculate the kinetic parameters.
Visualizations
Metabolic Pathway of Raloxifene to 4'-Glucuronide
Caption: Metabolic conversion of raloxifene to its 4'-glucuronide.
Experimental Workflow for In Vitro Glucuronidation Assay
Caption: Workflow for determining raloxifene glucuronidation in vitro.
Conclusion
The metabolic pathway of raloxifene to its 4'-glucuronide is a critical determinant of its low oral bioavailability. This process is primarily mediated by UGT1A8 and UGT1A10 in the intestine and UGT1A1 in the liver. The extensive presystemic clearance, particularly in the gut, underscores the importance of intestinal metabolism in the overall disposition of raloxifene. Understanding this pathway is crucial for predicting drug-drug interactions and for the development of future SERMs with improved pharmacokinetic profiles.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Raloxifene hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Raloxifene glucuronidation in liver and intestinal microsomes of humans and monkeys: contribution of UGT1A1, UGT1A8 and UGT1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research Portal [rex.libraries.wsu.edu]
- 10. Milk Thistle Constituents Inhibit Raloxifene Intestinal Glucuronidation: A Potential Clinically Relevant Natural Product–Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
The Glucuronidation of Raloxifene: A Deep Dive into the Roles of UGT1A8 and UGT1A10 in 4'-Glucuronide Formation
For Immediate Release
This technical guide provides a comprehensive overview of the critical roles that the extrahepatic UDP-glucuronosyltransferase (UGT) enzymes, UGT1A8 and UGT1A10, play in the metabolism of raloxifene (B1678788), a selective estrogen receptor modulator. Specifically, this document focuses on the formation of the raloxifene 4'-glucuronide metabolite, a key pathway in the drug's extensive presystemic clearance. This guide is intended for researchers, scientists, and professionals in the field of drug development and metabolism.
Raloxifene undergoes significant glucuronidation, with the 4'- and 6-positions of the molecule being the primary sites of conjugation. This process is primarily mediated by the UGT1A subfamily of enzymes. While hepatic UGTs are involved, the extrahepatic UGT1A8 and UGT1A10, predominantly expressed in the gastrointestinal tract, are major contributors to the presystemic metabolism of raloxifene.[1][2] UGT1A8 is capable of forming both the 6- and 4'-glucuronides, whereas UGT1A10 exclusively catalyzes the formation of the 4'-glucuronide.[1][2][3]
Quantitative Analysis of Enzyme Kinetics
| Enzyme | Metabolite | Apparent Km (μM) | Apparent Vmax (nmol/min/mg protein) | Source |
| UGT1A8 | Raloxifene 4'-glucuronide | 59 | 2.0 | [1][4][5] |
| UGT1A10 | Raloxifene 4'-glucuronide | Not Reported | Not Reported | [1][4][5] |
Visualizing the Metabolic Pathway
The metabolic conversion of raloxifene to its 4'-glucuronide is a critical step in its biotransformation. The following diagram illustrates this pathway, highlighting the specific roles of UGT1A8 and UGT1A10.
Experimental Protocols for In Vitro Glucuronidation Assays
The determination of the kinetic parameters for raloxifene glucuronidation by UGT1A8 and the assessment of UGT1A10's activity are typically performed using in vitro assays with recombinant enzymes. The following is a generalized protocol based on methodologies cited in the literature.
1. Reagents and Materials:
-
Enzyme Source: Recombinant human UGT1A8 and UGT1A10 expressed in a suitable system (e.g., baculovirus-infected insect cells).
-
Substrate: Raloxifene.
-
Cofactor: Uridine 5'-diphosphoglucuronic acid (UDPGA).
-
Buffer: Tris-HCl buffer with a specific pH (e.g., 7.4).
-
Activating Agent: Alamethicin (B1591596), to permeabilize the microsomal membrane.
-
Stopping Solution: Acetonitrile or other suitable organic solvent to terminate the reaction.
-
Analytical Standards: Raloxifene and Raloxifene 4'-glucuronide.
2. Incubation Procedure:
-
Prepare a reaction mixture containing the Tris-HCl buffer, magnesium chloride, and the recombinant UGT enzyme.
-
Pre-incubate the mixture with alamethicin on ice to activate the enzyme.
-
Add raloxifene at various concentrations to initiate the reaction.
-
Start the enzymatic reaction by adding UDPGA.
-
Incubate the mixture at 37°C for a specified time, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a stopping solution.
-
Centrifuge the mixture to pellet the protein.
3. Analytical Method:
-
Analyze the supernatant from the incubation mixture using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry).
-
Separate and quantify the formation of raloxifene 4'-glucuronide based on the retention time and response of the analytical standard.
4. Data Analysis:
-
Plot the rate of raloxifene 4'-glucuronide formation against the substrate (raloxifene) concentration.
-
Fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values.
Experimental Workflow Visualization
The following diagram outlines the typical workflow for determining the kinetic parameters of UGT-mediated drug metabolism.
References
- 1. Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Species- and disposition model-dependent metabolism of raloxifene in gut and liver: role of UGT1A10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme Kinetics of Uridine Diphosphate Glucuronosyltransferases (UGTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
In Vitro Glucuronidation of Raloxifene in Human Liver Microsomes: A Technical Guide
This technical guide provides a comprehensive overview of the in vitro glucuronidation of raloxifene (B1678788), a selective estrogen receptor modulator, within human liver microsomes. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, summarized kinetic data, and visual representations of the metabolic pathways and experimental workflows.
Introduction
Raloxifene is primarily metabolized by UDP-glucuronosyltransferase (UGT) enzymes, bypassing the cytochrome P450 system.[1][2] This extensive first-pass metabolism, occurring in the liver and intestines, results in the formation of two major metabolites: raloxifene-6-β-glucuronide (M1) and raloxifene-4'-β-glucuronide (M2).[3][4] Understanding the kinetics and the specific UGT isoforms involved in raloxifene's glucuronidation is crucial for predicting its pharmacokinetics, potential drug-drug interactions, and interindividual variability.[3] This guide synthesizes key findings on the in vitro glucuronidation of raloxifene in human liver microsomes.
Metabolic Pathway of Raloxifene Glucuronidation
Raloxifene possesses two hydroxyl groups that are susceptible to glucuronidation. The primary UGT enzymes identified as responsible for the formation of raloxifene-6-glucuronide and raloxifene-4'-glucuronide in humans are UGT1A1, UGT1A8, and UGT1A9.[5] UGT1A10 has been shown to form the 4'-β-glucuronide.[6][7] In the liver, UGT1A1 is a key contributor to 6-β-glucuronidation.[6][7]
Quantitative Data on Raloxifene Glucuronidation
The following tables summarize the kinetic parameters for the formation of raloxifene's primary glucuronide metabolites in human liver microsomes and by specific recombinant UGT enzymes.
Table 1: Kinetic Parameters for Raloxifene Glucuronidation in Human Liver and Intestinal Microsomes
| Microsome Source | Metabolite | Kinetic Model | Km (µM) | Vmax (nmol/min/mg) | Intrinsic Clearance (CLint) (µl/min/mg) | Reference |
| Liver | Raloxifene-6-β-glucuronide (M1) | Michaelis-Menten | - | - | - | [3][6] |
| Intestine | Raloxifene-6-β-glucuronide (M1) | Michaelis-Menten | - | - | 17 | [6] |
| Liver | Raloxifene-4'-β-glucuronide (M2) | Substrate Inhibition | - | - | - | [3][8] |
| Intestine | Raloxifene-4'-β-glucuronide (M2) | - | - | - | 95 | [6] |
Note: Specific Km and Vmax values for human liver microsomes were not consistently reported across the cited literature, with a focus often being on intrinsic clearance or comparisons with intestinal microsomes.
Table 2: Kinetic Parameters of Recombinant UGT Isoforms in Raloxifene Glucuronidation
| UGT Isoform | Metabolite | Km (µM) | Vmax (nmol/min/mg) | Reference |
| UGT1A8 | Raloxifene-6-β-glucuronide | 7.9 | 0.61 | [6][7] |
| UGT1A8 | Raloxifene-4'-β-glucuronide | 59 | 2.0 | [6][7] |
Note: Kinetic parameters for UGT1A1 could not be determined due to limited substrate solubility.[6][7] The activities for 6-glucuronidation by recombinant enzymes were ranked UGT1A1 > UGT1A8 > UGT1A9 for humans.[5] For 4'-glucuronidation, the activity ranking was UGT1A8 > UGT1A1 > UGT1A9.[5]
Experimental Protocol: In Vitro Raloxifene Glucuronidation Assay
This section outlines a typical protocol for assessing the in vitro glucuronidation of raloxifene using human liver microsomes.
4.1. Materials and Reagents
-
Human Liver Microsomes (HLM)
-
Raloxifene
-
UDP-glucuronic acid (UDPGA)
-
Tris-HCl buffer
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (ACN)
-
Formic acid
-
Internal standard (for analytical quantification)
-
Microcentrifuge tubes
-
Incubator/water bath
-
LC-MS/MS system
4.2. Experimental Workflow
The general workflow for an in vitro glucuronidation assay is depicted below.
4.3. Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of raloxifene in a suitable solvent (e.g., DMSO).
-
Prepare the incubation buffer (e.g., 100 mM Tris-HCl, pH 7.4) containing MgCl₂.
-
Prepare a stock solution of the cofactor, UDPGA, in buffer.
-
Prepare a stock solution of alamethicin to activate the UGT enzymes.
-
-
Microsome Activation:
-
Dilute the human liver microsomes to the desired protein concentration in the incubation buffer.
-
Add alamethicin to the microsome suspension (a common concentration is 50 µg/mg of microsomal protein) and pre-incubate on ice.[9][10] This step is crucial for disrupting the microsomal membrane and allowing UDPGA access to the UGT active sites.[9]
-
-
Incubation:
-
In a microcentrifuge tube, combine the activated microsome suspension and the raloxifene working solution.
-
Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C to allow the substrate to equilibrate with the enzymes.
-
Initiate the glucuronidation reaction by adding the UDPGA solution. The final reaction volume will depend on the specific experimental design.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 0-120 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Reaction Termination:
-
Stop the reaction by adding a volume of a cold organic solvent, such as acetonitrile, often containing an internal standard for analytical purposes.[11] This will precipitate the microsomal proteins and halt enzymatic activity.
-
-
Sample Processing and Analysis:
-
Vortex the terminated reaction mixture and centrifuge at a high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analyze the formation of raloxifene-6-glucuronide and raloxifene-4'-glucuronide using a validated analytical method, typically LC-MS/MS, which allows for sensitive and specific quantification of the metabolites.[11]
-
4.4. Data Analysis
-
Generate a standard curve for each metabolite to quantify their formation.
-
Plot the rate of metabolite formation against the substrate concentration.
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to appropriate enzyme kinetic models, such as the Michaelis-Menten equation for M1 formation and a substrate inhibition model for M2 formation, using non-linear regression analysis.[3][8][12]
-
Calculate the intrinsic clearance (CLint) as the ratio of Vmax to Km.
Conclusion
The in vitro glucuronidation of raloxifene in human liver microsomes is a critical aspect of its metabolism, leading to the formation of raloxifene-6-β-glucuronide and raloxifene-4'-β-glucuronide. The primary enzymes involved are UGT1A1, UGT1A8, and UGT1A9. This guide provides the foundational knowledge, quantitative data, and a detailed experimental protocol to aid researchers in designing and conducting in vitro studies on raloxifene glucuronidation. Such studies are essential for a deeper understanding of the drug's disposition and for the preclinical assessment of its metabolic profile.
References
- 1. Raloxifene - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Raloxifene glucuronidation in liver and intestinal microsomes of humans and monkeys: contribution of UGT1A1, UGT1A8 and UGT1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Raloxifene glucuronidation in human intestine, kidney, and liver microsomes and in human liver microsomes genotyped for the UGT1A1*28 polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolic inhibition and kinetics of raloxifene by pharmaceutical excipients in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Age-and Region-Dependent Disposition of Raloxifene in Rats - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics of Raloxifene and Its Primary Glucuronide Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of raloxifene (B1678788) and its principal glucuronide metabolites. The information is compiled from a range of preclinical and clinical studies, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
Introduction
Raloxifene is a second-generation selective estrogen receptor modulator (SERM) utilized for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in high-risk postmenopausal women.[1] Its pharmacological effects are mediated through differential agonist and antagonist interactions with estrogen receptors in various tissues.[1] The pharmacokinetic profile of raloxifene is characterized by rapid absorption followed by extensive first-pass metabolism, primarily through glucuronidation, which significantly influences its bioavailability and systemic exposure.[2]
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of raloxifene and its major glucuronide metabolites, raloxifene-4'-glucuronide and raloxifene-6-glucuronide, are summarized in the following tables. These values are compiled from studies in postmenopausal women following oral administration of raloxifene hydrochloride.
Table 1: Pharmacokinetic Parameters of Raloxifene in Postmenopausal Women
| Parameter | Value | Reference |
| Absorption | ||
| Bioavailability | ~2% | [2] |
| Absorption | ~60% of an oral dose | [3] |
| Tmax (single dose) | 0.5 - 6 hours | [2] |
| Distribution | ||
| Volume of Distribution (Vd) | 2348 L/kg (single dose) | [4] |
| Protein Binding | >95% (to albumin and α1-acid glycoprotein) | [4] |
| Metabolism | ||
| Primary Pathway | Glucuronidation | [5] |
| Metabolites | Raloxifene-4'-glucuronide, Raloxifene-6-glucuronide, Raloxifene-6,4'-diglucuronide | [2] |
| Elimination | ||
| Half-life (t½) | 27.7 hours (after oral dosing) | [6] |
| Clearance (CL) | 44.1 L/kg•hr (apparent oral) | [6] |
| Excretion | Primarily in feces | [5] |
Table 2: Pharmacokinetic Parameters of Raloxifene Glucuronide Metabolites
| Parameter | Raloxifene-4'-glucuronide | Raloxifene-6-glucuronide | Reference |
| Systemic Exposure | |||
| AUC (relative to raloxifene) | Significantly higher with antacid coadministration (43% increase) | Significantly higher with antacid coadministration (44% increase) | [7] |
| AUC Reduction with Cholestyramine | 46% | 32% | [7] |
| Variability | |||
| Within-subject variability | ~23% | ~23% | [7] |
| Between-subject variability | ~50% | ~50% | [7] |
Note: Direct Cmax and Tmax values for the individual glucuronide metabolites are not consistently reported in the literature as distinct parameters from the parent drug, largely due to their rapid formation and interconversion with raloxifene.
Metabolic Pathway of Raloxifene
Raloxifene undergoes extensive first-pass metabolism in the liver and intestines, with less than 1% of the parent drug found in plasma.[5] The primary metabolic route is glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, leading to the formation of raloxifene-4'-glucuronide, raloxifene-6-glucuronide, and a di-glucuronide conjugate.[2] These glucuronide metabolites can be hydrolyzed back to the parent compound, contributing to enterohepatic recycling and the prolonged half-life of raloxifene.[6]
References
- 1. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Raloxifene 4'-Glucuronide-d4: A Technical Guide for Researchers
CAS Number: 1279033-52-1
This technical guide provides an in-depth overview of Raloxifene 4'-glucuronide-d4, a deuterated internal standard crucial for the accurate quantification of Raloxifene 4'-glucuronide, a major metabolite of the selective estrogen receptor modulator (SERM), Raloxifene. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Raloxifene is a second-generation SERM used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in high-risk postmenopausal women.[1] It exerts its effects by selectively binding to estrogen receptors, acting as an agonist in some tissues (e.g., bone) and an antagonist in others (e.g., breast and uterus).[1] Raloxifene undergoes extensive first-pass metabolism, primarily through glucuronidation, resulting in the formation of several metabolites, with Raloxifene 4'-glucuronide being one of the most abundant.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is essential for precise bioanalytical method development and pharmacokinetic studies.
Chemical and Physical Data
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1279033-52-1 | [3] |
| Molecular Formula | C₃₄H₃₁D₄NO₁₀S | [3] |
| Molecular Weight | 653.73 g/mol | [3] |
| Appearance | Yellow Solid | [3] |
| Storage | 2-8°C Refrigerator | [3] |
| Synonyms | 4-[6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy-d4]benzoyl]benzo[b]thien-2-yl]phenyl-β-D-glucopyranosiduronic Acid | [3] |
Synthesis and Preparation
A detailed chemical synthesis protocol for this compound is not extensively reported in publicly available literature. However, its preparation can be approached through two primary methods: enzymatic synthesis and chemical synthesis.
Enzymatic Synthesis (Generalized Protocol)
This method leverages the activity of UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for the glucuronidation of Raloxifene in vivo.
Principle: Raloxifene-d4 is incubated with a source of UGT enzymes and the cofactor uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA). The UGT enzymes catalyze the transfer of glucuronic acid from UDPGA to the 4'-hydroxyl group of Raloxifene-d4.
Materials:
-
Raloxifene-d4 hydrochloride
-
Human liver microsomes (or recombinant UGT1A1, UGT1A8, UGT1A9, or UGT1A10)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Acetonitrile
-
Water
-
Solid-phase extraction (SPE) cartridges for purification
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and the UGT enzyme source.
-
Add Raloxifene-d4 (dissolved in a minimal amount of organic solvent like methanol (B129727) or DMSO) to the reaction mixture.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the reaction by adding UDPGA.
-
Incubate the reaction at 37°C for a specified period (e.g., 1-2 hours).
-
Terminate the reaction by adding a cold organic solvent, such as acetonitrile.
-
Centrifuge the mixture to precipitate proteins.
-
Purify the supernatant containing this compound using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).
-
Characterize the final product using mass spectrometry and NMR to confirm its identity and purity.
Chemical Synthesis
While a specific protocol for the deuterated glucuronide is scarce, the general approach for synthesizing glucuronides often involves the Koenigs-Knorr reaction or a modified version thereof. This would involve the coupling of a protected glucuronic acid donor with Raloxifene-d4, followed by deprotection. The synthesis of the Raloxifene-d4 precursor would be the initial step.
Experimental Protocols: Bioanalysis
The accurate quantification of Raloxifene and its glucuronide metabolites in biological matrices is critical for pharmacokinetic and metabolism studies. The following is a generalized protocol based on published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Objective: To determine the concentration of Raloxifene 4'-glucuronide in human plasma using LC-MS/MS with this compound as an internal standard.
Materials and Instrumentation:
-
Human plasma samples
-
Raloxifene 4'-glucuronide and this compound analytical standards
-
Acetonitrile, methanol, formic acid (LC-MS grade)
-
Water (ultrapure)
-
Solid-phase extraction (SPE) plate (e.g., SOLAµ™ SCX)
-
High-performance liquid chromatography (HPLC) system
-
Reversed-phase HPLC column (e.g., Hypersil GOLD™ PFP)
-
Triple quadrupole mass spectrometer with a heated electrospray ionization (HESI) source
Sample Preparation (SPE):
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 25 µL of the internal standard working solution (this compound in methanol).
-
Add 100 µL of 4% phosphoric acid in water and vortex.
-
Condition the SPE plate wells with methanol followed by water.
-
Load the pre-treated plasma samples onto the SPE plate.
-
Wash the wells with water followed by methanol.
-
Elute the analytes with 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A time-programmed gradient is used to separate the analytes.
-
Flow Rate: e.g., 0.4 mL/min
-
Injection Volume: e.g., 10 µL
-
Ionization Mode: Positive heated electrospray ionization (HESI)
-
Detection Mode: Selected Reaction Monitoring (SRM)
-
Monitor specific precursor-to-product ion transitions for Raloxifene 4'-glucuronide and this compound.
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of Raloxifene 4'-glucuronide in the unknown samples by interpolation from the calibration curve.
Signaling Pathways and Mechanism of Action
Raloxifene's pharmacological effects are mediated through its interaction with estrogen receptors (ERα and ERβ). As a SERM, its action is tissue-specific. The metabolic conversion of Raloxifene to its glucuronide metabolites significantly alters its biological activity.
Caption: Metabolism of Raloxifene and differential estrogen receptor binding.
The glucuronidation of Raloxifene at the 4'-position significantly reduces its binding affinity to the estrogen receptor. Studies have shown that the affinity of Raloxifene 4'-glucuronide for the estrogen receptor is substantially lower than that of the parent compound, Raloxifene. This suggests that Raloxifene 4'-glucuronide is largely an inactive metabolite with respect to direct estrogen receptor modulation.
Experimental Workflows
The following diagram illustrates a typical workflow for a pharmacokinetic study of Raloxifene involving the quantification of its 4'-glucuronide metabolite.
Caption: Workflow for a pharmacokinetic study of Raloxifene.
This comprehensive guide provides essential technical information on this compound for researchers in the field of drug metabolism, pharmacokinetics, and analytical chemistry. The use of this deuterated internal standard is paramount for generating reliable and accurate data in preclinical and clinical studies of Raloxifene.
References
- 1. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Raloxifene glucuronidation in human intestine, kidney, and liver microsomes and in human liver microsomes genotyped for the UGT1A1*28 polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Note: Quantification of Raloxifene and its Glucuronide Metabolites in Biological Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of raloxifene (B1678788) and its major glucuronide metabolites, including raloxifene-4'-glucuronide (R4G) and raloxifene-6-glucuronide (R6G), in biological matrices such as human plasma and urine. Raloxifene, a selective estrogen receptor modulator (SERM), undergoes extensive first-pass metabolism, primarily through glucuronidation.[1][2] Accurate quantification of the parent drug and its metabolites is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The described method utilizes solid-phase extraction (SPE) for sample clean-up and a reversed-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode. This methodology provides the necessary sensitivity, specificity, and throughput for demanding research and drug development applications.
Introduction
Raloxifene is a second-generation SERM used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in high-risk populations.[1][3] It exhibits tissue-specific estrogen agonist activity in bone and antagonist activity in breast and uterine tissues.[2][4] Following oral administration, raloxifene is rapidly absorbed but has low absolute bioavailability (around 2%) due to extensive presystemic glucuronidation in the liver and intestines.[1] The primary metabolites are raloxifene-4'-glucuronide (R4G) and raloxifene-6-glucuronide (R6G), with a diglucuronide also being formed.[1][2][5]
The significant inter-individual variability in raloxifene's bioavailability may be attributed to differences in the rate of glucuronide formation and enterohepatic recycling.[1] Therefore, a reliable analytical method to quantify both raloxifene and its glucuronide metabolites is essential for understanding its disposition and clinical efficacy. LC-MS/MS offers the ideal platform for this purpose due to its high sensitivity, selectivity, and ability to multiplex the analysis of multiple analytes in a single run.
Experimental Protocols
Sample Preparation (Human Plasma)
A solid-phase extraction (SPE) method is recommended for the extraction of raloxifene and its glucuronides from human plasma.[1][6]
-
Pre-treatment: To 100 µL of human plasma, add an appropriate volume of internal standard (e.g., raloxifene-d4).
-
Conditioning: Condition an SPE cartridge (e.g., SOLAµ SCX) with methanol (B129727) followed by water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute the analytes with a suitable elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Sample Preparation (Human Urine)
For urine samples, a direct injection after dilution or a solid-phase extraction can be employed. For total raloxifene quantification, an enzymatic hydrolysis step is required.[4]
-
Hydrolysis (for total raloxifene): To 1 mL of urine, add β-glucuronidase and incubate to hydrolyze the glucuronide conjugates.[4]
-
Extraction: Proceed with solid-phase extraction as described for plasma samples.[5]
Liquid Chromatography
Chromatographic separation is typically achieved on a C18 or a pentafluorophenyl (PFP) column to achieve good resolution between the isomeric glucuronide metabolites.[1]
-
Column: Hypersil GOLD PFP (or equivalent)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A linear gradient from low to high organic content (acetonitrile) is used to elute the analytes.
-
Injection Volume: 5-10 µL
Mass Spectrometry
A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source operating in positive ion mode is suitable for detection. The analytes are monitored using selected reaction monitoring (SRM).
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Selected Reaction Monitoring (SRM)
-
Typical Transitions:
-
Raloxifene: m/z 474.2 → 112.1
-
Raloxifene-4'-glucuronide (R4G): m/z 650.2 → 474.2
-
Raloxifene-6-glucuronide (R6G): m/z 650.2 → 474.2
-
Raloxifene-d4 (Internal Standard): m/z 478.2 → 112.1
-
Quantitative Data Summary
The following tables summarize the typical quantitative performance of the described LC-MS/MS method for the analysis of raloxifene and its glucuronides in human plasma.[1][6]
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Matrix | Linearity Range | LLOQ | Correlation Coefficient (r²) |
| Raloxifene | Human Plasma | 0.02 - 2 ng/mL | 0.02 ng/mL | > 0.995 |
| Raloxifene-4'-glucuronide (R4G) | Human Plasma | 3 - 300 ng/mL | 3 ng/mL | > 0.996 |
| Raloxifene-6-glucuronide (R6G) | Human Plasma | 0.6 - 60 ng/mL | 0.6 ng/mL | > 0.995 |
| Total Raloxifene | Human Urine | 0.5 - 100 ng/mL | 0.5 ng/mL | > 0.999 |
Table 2: Accuracy and Precision
| Analyte | Matrix | Concentration Level | Accuracy (% Bias) | Precision (% RSD) |
| Raloxifene | Human Plasma | LLOQ, LQC, MQC, HQC | Within ±15% | < 15% |
| Raloxifene-4'-glucuronide (R4G) | Human Plasma | LLOQ, LQC, MQC, HQC | Within ±15% | < 15% |
| Raloxifene-6-glucuronide (R6G) | Human Plasma | LLOQ, LQC, MQC, HQC | Within ±15% | < 15% |
| Total Raloxifene | Human Urine | LQC, MQC, HQC | < ±5% | < 6% |
Table 3: Recovery
| Analyte | Matrix | Recovery (%) |
| Raloxifene | Human Plasma | > 71% |
| Raloxifene-4'-glucuronide (R4G) | Human Plasma | > 71% |
| Raloxifene-6-glucuronide (R6G) | Human Plasma | > 71% |
| Total Raloxifene | Human Urine | > 92% |
Visualizations
Raloxifene Metabolic Pathway
Raloxifene is primarily metabolized by UDP-glucuronosyltransferase (UGT) enzymes in the liver and intestines.[2][7][8] The main sites of glucuronidation are the hydroxyl groups at the 4' and 6 positions, leading to the formation of raloxifene-4'-glucuronide and raloxifene-6-glucuronide, respectively. A diglucuronide metabolite is also formed.[2][5]
Caption: Metabolic pathway of raloxifene via glucuronidation.
LC-MS/MS Experimental Workflow
The analytical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection to quantify raloxifene and its metabolites.
Caption: Experimental workflow for LC-MS/MS analysis.
Raloxifene Signaling Pathway
Raloxifene acts as a selective estrogen receptor modulator (SERM), exhibiting tissue-specific agonist or antagonist effects by binding to estrogen receptors (ERα and ERβ).
Caption: Simplified signaling pathway of raloxifene.
Conclusion
The LC-MS/MS method presented provides a reliable and sensitive approach for the simultaneous quantification of raloxifene and its primary glucuronide metabolites in biological fluids. The detailed protocol and performance characteristics demonstrate its suitability for pharmacokinetic studies and other applications in drug development and clinical research. The ability to accurately measure both the parent drug and its metabolites is critical for a comprehensive understanding of raloxifene's pharmacology.
References
- 1. Raloxifene - Wikipedia [en.wikipedia.org]
- 2. Distinct Approaches of Raloxifene: Its Far-Reaching Beneficial Effects Implicating the HO-System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Estrogen and Raloxifene, a Selective Estrogen Receptor Modulator, Ameliorate Renal Damage in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bioanalysis of Raloxifene Using Raloxifene 4'-glucuronide-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Raloxifene (B1678788) is a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in this population.[1][2] It undergoes extensive first-pass metabolism, primarily through glucuronidation, to form several metabolites, including raloxifene-4'-glucuronide and raloxifene-6-glucuronide.[1][2][3][4][5] Accurate quantification of raloxifene and its metabolites in biological matrices is crucial for pharmacokinetic and bioavailability studies. The use of a stable isotope-labeled internal standard, such as Raloxifene 4'-glucuronide-d4, is the recommended approach for bioanalytical methods using mass spectrometry to ensure accuracy and precision by compensating for matrix effects and variability in sample processing.[6] This document provides detailed application notes and protocols for the use of this compound as an internal standard in the bioanalysis of raloxifene and its metabolites.
Quantitative Data Summary
The following tables summarize the quantitative data from liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of raloxifene and its glucuronide metabolites.
Table 1: LC-MS/MS Method Parameters for Raloxifene and Metabolites
| Parameter | Raloxifene | Raloxifene-4'-glucuronide (R4G) | Raloxifene-6-glucuronide (R6G) |
| Linearity Range | 0.016 - 1.187 ng/mL[7] | 3.073 - 700.558 ng/mL[7] | 0.311 - 124.526 ng/ml[7] |
| 0.02 - 2 ng/mL[3] | 3 - 300 ng/mL[3] | 0.6 - 60 ng/mL[3] | |
| 0.088 - 60.00 µg/L[8] | 1.600 - 2720 µg/L[8] | 0.200 - 340 µg/L[8] | |
| LLOQ | 0.016 ng/mL[7] | 3.083 ng/mL[7] | 0.313 ng/mL[7] |
| 0.02 ng/mL[3] | 3 ng/mL[3] | 0.6 ng/mL[3] | |
| 6 ng/L[8] | 11 ng/L[8] | 8 ng/L[8] | |
| Mean Recovery | 85.10%[7] | 86.30%[7] | 87.20%[7] |
| >71%[8] | >71%[8] | >71%[8] |
Table 2: Quality Control (QC) Sample Precision and Accuracy
| Analyte | QC Level | Specified Concentration (ng/mL) | Calculated Concentration (ng/mL) | % Accuracy | % Precision (CV) |
| Raloxifene | LLOQ QC | 0.016[7] | - | - | - |
| LQC | 0.043[7] | - | - | - | |
| MQC | 0.475[7] | - | - | - | |
| HQC | 0.950[7] | - | - | - | |
| Raloxifene-4'-glucuronide | LLOQ QC | 3.083[7] | - | - | - |
| LQC | 8.446[7] | - | - | - | |
| MQC | 291.239[7] | - | - | - | |
| HQC | 582.478[7] | - | - | - | |
| Raloxifene-6-glucuronide | LLOQ QC | 0.313[7] | - | - | - |
| LQC | 0.850[7] | - | - | - | |
| MQC | 51.486[7] | - | - | - | |
| HQC | 102.972[7] | - | - | - |
Note: Specific calculated concentrations, accuracy, and precision values for the QC samples from reference[7] were not provided in the abstract.
Experimental Protocols
This section provides a detailed protocol for a bioanalytical method for the simultaneous determination of raloxifene, raloxifene-4'-glucuronide, and raloxifene-6-glucuronide in human plasma using this compound as part of the internal standard mixture. This protocol is a composite based on methodologies described in the literature.[3][7]
1. Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of raloxifene, raloxifene-4'-glucuronide, raloxifene-6-glucuronide, and the internal standards (Raloxifene-d4, Raloxifene 4-Glucuronide-d4, and Raloxifene 6-Glucuronide-d4) in a suitable organic solvent (e.g., methanol (B129727) or DMSO).[6][7]
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in a mixture of methanol and water (e.g., 50:50, v/v) to create working standard solutions for calibration curve and quality control samples.
-
Internal Standard (IS) Working Solution: Prepare a working solution containing a mixture of the deuterated internal standards (e.g., 10.0 ng/mL Raloxifene-d4, 120.0 ng/mL Raloxifene 4-Glucuronide-d4, and 15.0 ng/mL Raloxifene 6-Glucuronide-d4).[7]
2. Sample Preparation (Solid Phase Extraction - SPE)
This protocol is adapted from a method utilizing SPE for sample clean-up.[3][7][8]
-
Pipette 300 µL of human plasma (blank, standard, or unknown sample) into a 5 mL vial.
-
Add 50 µL of the internal standard working solution mixture to each sample, except for the blank matrix samples.
-
Vortex mix the samples.
-
Condition a solid-phase extraction (SPE) plate (e.g., SOLAµ SCX 96-well plate) with methanol followed by water.[3]
-
Load the plasma samples onto the SPE plate.
-
Wash the SPE plate with an appropriate wash solution (e.g., 2% formic acid in water, followed by methanol) to remove interferences.
-
Elute the analytes and internal standards with a suitable elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis
The following are typical LC-MS/MS conditions for the analysis of raloxifene and its metabolites.
-
Liquid Chromatography (LC):
-
Column: A reversed-phase column such as a Hypersil GOLD PFP or equivalent.[3]
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[7]
-
Flow Rate: A typical flow rate for a standard analytical column would be in the range of 0.3-0.6 mL/min.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C).
-
-
Mass Spectrometry (MS):
Visualizations
Metabolic Pathway of Raloxifene
Caption: Metabolic pathway of Raloxifene to its glucuronide metabolites.
Experimental Workflow for Bioanalysis
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Research Portal [rex.libraries.wsu.edu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. benchchem.com [benchchem.com]
- 7. ijpsr.com [ijpsr.com]
- 8. Development and validation of a liquid chromatography-tandem mass spectrometry assay for determination of raloxifene and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of Raloxifene and its Glucuronide Metabolites in Human Urine
This application note details a robust liquid-liquid extraction (LLE) procedure for the quantitative determination of total raloxifene (B1678788), encompassing both the parent drug and its glucuronidated metabolites, in human urine samples. This method is particularly relevant for pharmacokinetic studies, drug metabolism research, and anti-doping analysis.
Introduction
Raloxifene is a selective estrogen receptor modulator (SERM) primarily used for the prevention and treatment of osteoporosis in postmenopausal women.[1][2][3][4] Following oral administration, raloxifene undergoes extensive first-pass metabolism, with glucuronidation being the primary metabolic pathway.[3][5] Consequently, the majority of raloxifene is excreted in the urine as glucuronide conjugates, with very little of the parent drug remaining unchanged.[1][3] Accurate quantification of these metabolites is crucial for understanding the drug's disposition.
The described method employs an enzymatic hydrolysis step to cleave the glucuronide moieties from the raloxifene metabolites, converting them back to the parent form. Subsequently, a liquid-liquid extraction is performed to isolate the resulting total raloxifene from the urine matrix. The final analysis is typically carried out using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[1][2][4]
Experimental Protocols
1. Materials and Reagents
-
Raloxifene Hydrochloride (analytical standard)
-
17α-methyltestosterone (Internal Standard, IS)
-
β-glucuronidase (from E. coli)
-
Phosphate (B84403) buffer (pH 6.9)
-
Carbonate buffer (pH 10)
-
Tert-butyl methyl ether (TBME)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid
-
Ultrapure water
-
Human urine samples (blank and study samples)
2. Sample Preparation and Hydrolysis
The sample preparation process involves the enzymatic hydrolysis of raloxifene glucuronides to liberate the parent raloxifene for extraction.
-
Pipette 500 µL of the urine sample into a clean centrifuge tube.
-
Add 50 µL of the internal standard solution (17α-methyltestosterone, 500 ng/mL in methanol).
-
Add 200 µL of phosphate buffer (pH 6.9).
-
Add 12 µL of β-glucuronidase solution.
-
Vortex the mixture gently.
-
Incubate the samples at 50°C for 30 minutes to ensure complete hydrolysis.
3. Liquid-Liquid Extraction (LLE)
Following hydrolysis, the total raloxifene is extracted from the aqueous urine matrix into an organic solvent.
-
After incubation, allow the samples to cool to room temperature.
-
Add 200 µL of carbonate buffer (pH 10) to adjust the sample pH.
-
Add 3 mL of tert-butyl methyl ether (TBME) to the tube.
-
Vortex the mixture vigorously for 3 minutes to facilitate the extraction.
-
Centrifuge the samples to achieve phase separation.
-
Carefully transfer the upper organic layer (TBME) to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
4. Reconstitution and Analysis
The dried extract is reconstituted in a suitable solvent for LC-MS/MS analysis.
-
Reconstitute the residue in 50 µL of the mobile phase (e.g., a mixture of acetonitrile and 2 mM ammonium acetate with 0.1% formic acid).
-
Vortex briefly to ensure complete dissolution.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system for analysis.
Data Presentation
The following tables summarize the quantitative performance of the described method for the analysis of total raloxifene in urine after hydrolysis and liquid-liquid extraction.
Table 1: Method Validation Parameters
| Parameter | Value | Reference |
|---|---|---|
| Linearity Range | 0.5 - 100 ng/mL | [1][2][4] |
| Correlation Coefficient (r) | 0.999 | [1][2] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [1][2][4] |
| Recovery | >92.81% | [1][2][4] |
| Inaccuracy | < ±5% | [1][2][4] |
| Precision (CV%) | 2.18% - 5.37% |[1][2][4] |
Note on Direct Glucuronide Analysis: For researchers interested in quantifying the individual, intact raloxifene glucuronides (raloxifene-6-β-glucuronide, raloxifene-4'-β-glucuronide, and raloxifene-6,4'-diglucuronide), a solid-phase extraction (SPE) method followed by LC-MS/MS has been successfully developed and validated.[6][7] This approach avoids the hydrolysis step and allows for the direct measurement of each metabolite. The LLE procedure described in this note is specifically for the determination of total raloxifene.
Diagrams
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Review on raloxifene: profile of a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of raloxifene in urine by liquid chromatography-tandem mass spectrometry for doping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [rex.libraries.wsu.edu]
- 6. Determination of raloxifene and its glucuronides in human urine by liquid chromatography-tandem mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: UPLC-MS/MS for the Separation and Quantification of Raloxifene Glucuronide Isomers
Abstract
This application note provides a detailed protocol for the separation and quantification of raloxifene (B1678788) and its primary glucuronide isomers, raloxifene-4'-glucuronide (R4G) and raloxifene-6-glucuronide (R6G), in biological matrices using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Raloxifene, a selective estrogen receptor modulator, undergoes extensive first-pass metabolism, making the accurate quantification of its glucuronidated metabolites crucial for pharmacokinetic and drug metabolism studies.[1][2] The described methodology offers high sensitivity, selectivity, and a short run time, making it suitable for high-throughput analysis in research and drug development settings.
Introduction
Raloxifene is a second-generation selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[3][4] It is well-absorbed after oral administration but has a low absolute bioavailability of about 2% due to extensive first-pass metabolism.[1][3] The primary metabolic pathway is glucuronidation, leading to the formation of two main active metabolites: raloxifene-4'-glucuronide (R4G) and raloxifene-6-glucuronide (R6G).[1][2][5][6] Given that these glucuronides constitute a significant portion of the circulating drug-related material, a robust analytical method for their simultaneous determination is essential for understanding the pharmacokinetics of raloxifene.[7]
This protocol details a UPLC-MS/MS method that provides excellent chromatographic separation of the isomeric glucuronides and sensitive detection, enabling their accurate quantification in complex biological samples like human plasma.
Experimental Protocols
Sample Preparation (Solid Phase Extraction - SPE)
A solid-phase extraction method is recommended for sample clean-up and concentration of analytes from plasma.
-
Sample Pre-treatment: Thaw frozen plasma samples at room temperature. To 500 µL of plasma in a microcentrifuge tube, add an appropriate volume of an internal standard solution (e.g., raloxifene-d4).
-
Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).[8] Vortex and centrifuge the reconstituted sample before transferring it to UPLC vials for analysis.[8]
UPLC-MS/MS Analysis
The separation and detection of raloxifene and its glucuronide isomers are achieved using a UPLC system coupled to a tandem mass spectrometer.
UPLC Conditions:
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 100 mm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 - 0.5 | 10 |
| 0.5 - 5.0 | 10 - 95 (linear ramp) |
| 5.0 - 6.0 | 95 |
| 6.0 - 6.1 | 95 - 10 (linear ramp) |
| 6.1 - 8.0 | 10 |
Mass Spectrometry Conditions:
| Parameter | Value |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for Raloxifene and its Glucuronide Isomers
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Raloxifene | 474.2 | 112.2 | 45 |
| Raloxifene-4'-glucuronide (R4G) | 650.1 | 474.1 | 30 |
| Raloxifene-6-glucuronide (R6G) | 650.1 | 474.1 | 30 |
| Raloxifene-d4 (Internal Standard) | 478.2 | 116.2 | 45 |
Data Presentation
The method has been validated for linearity, accuracy, and precision. Representative calibration ranges are presented in Table 4.
Table 4: Linearity and Quantitative Performance
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Raloxifene | 0.040 - 1.5 | > 0.99 | 0.040 |
| Raloxifene-4'-glucuronide (R4G) | 0.6 - 50.0 | > 0.99 | 0.6 |
| Raloxifene-6-glucuronide (R6G) | 0.6 - 50.0 | > 0.99 | 0.6 |
LLOQ: Lower Limit of Quantification
Visualizations
Caption: Metabolic pathway of Raloxifene to its primary glucuronide isomers.
Caption: Experimental workflow for the analysis of Raloxifene glucuronides.
Conclusion
The UPLC-MS/MS method outlined in this application note provides a reliable and efficient means for the simultaneous separation and quantification of raloxifene and its major glucuronide metabolites, R4G and R6G. The protocol, including solid-phase extraction for sample preparation and a rapid UPLC gradient, is well-suited for pharmacokinetic studies and routine drug metabolism research, offering the high sensitivity and selectivity required for the analysis of these analytes in biological matrices.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. ijpsr.com [ijpsr.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Raloxifene glucuronidation in liver and intestinal microsomes of humans and monkeys: contribution of UGT1A1, UGT1A8 and UGT1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Portal [rex.libraries.wsu.edu]
- 8. benchchem.com [benchchem.com]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Raloxifene 4'-Glucuronide and its Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of Raloxifene (B1678788) 4'-glucuronide (R4G) and its deuterated internal standard, Raloxifene 4'-glucuronide-d4, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method described herein is crucial for pharmacokinetic studies, drug metabolism research, and other applications requiring precise measurement of this key metabolite of Raloxifene.[1][2][3] This document outlines the optimized Multiple Reaction Monitoring (MRM) transitions, sample preparation procedures, and LC-MS/MS conditions.
Introduction
Raloxifene is a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women.[1][4] It undergoes extensive first-pass metabolism, primarily through glucuronidation, leading to the formation of metabolites such as Raloxifene 4'-glucuronide (R4G) and Raloxifene 6'-glucuronide (R6G).[1][5] Accurate quantification of these metabolites is essential for understanding the pharmacokinetics and bioavailability of Raloxifene.[1][3] This application note details a robust LC-MS/MS method for the analysis of R4G, employing a deuterated internal standard (this compound) to ensure high accuracy and precision.
Quantitative Data Summary
The following table summarizes the optimized MRM transitions for the analysis of Raloxifene 4'-glucuronide and its deuterated internal standard. These transitions have been selected to provide high selectivity and sensitivity for quantification.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Raloxifene 4'-glucuronide | 650.0 | 473.9 | ESI+ |
| This compound | 654.0 | 478.2 | ESI+ |
Note: The MRM transitions are based on available literature. Optimal collision energies may need to be determined empirically on the specific mass spectrometer being used.[6]
Experimental Protocols
Sample Preparation (Solid-Phase Extraction - SPE)
This protocol is adapted from a method for the extraction of Raloxifene and its glucuronide metabolites from human plasma.[1]
Materials:
-
SOLAµ™ SCX 96-well plate (or equivalent solid-phase extraction cartridges)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonia solution
-
Internal Standard Spiking Solution (this compound in methanol)
-
Plasma samples
Procedure:
-
Pre-treatment: To 200 µL of plasma sample, add the internal standard spiking solution.
-
Conditioning: Condition the SPE plate wells with 200 µL of methanol.
-
Equilibration: Equilibrate the wells with 200 µL of water.
-
Loading: Load the pre-treated sample onto the SPE plate.
-
Washing 1: Wash the wells with 200 µL of water containing 2.0% formic acid.
-
Washing 2: Wash the wells with 200 µL of methanol.
-
Elution: Elute the analytes with 2 x 75 µL of methanol containing 5.0% ammonia.
-
Dilution: Add 50 µL of water with 6.0% formic acid to each eluate.
-
Analysis: The samples are now ready for LC-MS/MS analysis.
Liquid Chromatography
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.
Column: Hypersil GOLD™ PFP (or equivalent PFP column)[1] Mobile Phase A: 0.1% Formic acid in Water Mobile Phase B: Acetonitrile Gradient: A linear gradient is typically employed. For example, starting with a low percentage of Mobile Phase B, increasing to a high percentage over several minutes to elute the analytes, followed by a re-equilibration step. The exact gradient should be optimized for the specific column dimensions and LC system. Flow Rate: Dependent on the column internal diameter (e.g., 0.4 mL/min for a 2.1 mm ID column).[6] Injection Volume: 5-10 µL
Mass Spectrometry
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. Ionization Mode: Positive Electrospray Ionization (ESI+) Scan Type: Multiple Reaction Monitoring (MRM) Ion Source Parameters:
-
Spray Voltage: Optimize for maximum signal intensity (typically 3000-5000 V).
-
Sheath Gas: Optimize for stable spray (e.g., Nitrogen).
-
Auxiliary Gas: Optimize for desolvation (e.g., Nitrogen).
-
Capillary Temperature: Typically in the range of 250-350 °C.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the experimental workflow for the quantification of Raloxifene 4'-glucuronide.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Determination of raloxifene and its glucuronides in human urine by liquid chromatography-tandem mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a liquid chromatography-tandem mass spectrometry assay for determination of raloxifene and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of raloxifene in urine by liquid chromatography-tandem mass spectrometry for doping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Efflux and uptake transport and gut microbial reactivation of raloxifene glucuronides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Raloxifene in Preclinical Studies
Introduction
Raloxifene (B1678788) is a selective estrogen receptor modulator (SERM) utilized for the prevention and treatment of osteoporosis in postmenopausal women.[1][2] Its mechanism of action involves binding to estrogen receptors, leading to the activation of certain estrogenic pathways while blocking others.[2] In preclinical research and development, accurate quantification of raloxifene in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This document provides detailed application notes and protocols for the most common sample preparation techniques used for raloxifene analysis: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
Analytical Instrumentation
The sample preparation methods described herein are typically coupled with High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the final determination of raloxifene concentrations.[2][3][4] LC-MS/MS is often preferred for its high sensitivity and selectivity, especially for complex biological samples.[1][4]
Section 1: Solid-Phase Extraction (SPE)
SPE is a highly selective method for sample cleanup and concentration, providing cleaner extracts compared to LLE and PPT. It is particularly useful for complex matrices and when low detection limits are required.
Application Note
This protocol describes a robust SPE method for the extraction of raloxifene and its glucuronide metabolites from plasma samples. The use of a strong cation exchange (SCX) SPE plate allows for high-throughput processing.[1] The subsequent analysis by LC-MS/MS provides excellent sensitivity and specificity.
Experimental Protocol
Materials:
-
Plasma samples
-
Raloxifene and its glucuronide metabolite standards
-
Internal standard (IS) solution (e.g., raloxifene-d4)[1]
-
Formic acid
-
Water
-
Strong Cation Exchange (SCX) SPE plate (e.g., Thermo Scientific™ SOLAµ™ SCX 96-well plate)[1]
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 25 µL of the internal standard working solution.
-
Add 200 µL of 2% formic acid in water and vortex for 10 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE plate wells with 200 µL of methanol followed by 200 µL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE plate.
-
-
Washing:
-
Wash the wells with 200 µL of water.
-
Wash the wells with 200 µL of methanol.
-
-
Elution:
-
Elute the analytes with 2 x 50 µL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Quantitative Data Summary
| Parameter | Raloxifene | Raloxifene-4-glucuronide (R4G) | Raloxifene-6-glucuronide (R6G) | Reference |
| Linearity Range | 0.02 - 2 ng/mL | 3 - 300 ng/mL | 0.6 - 60 ng/mL | [1] |
| Recovery | >71% | >71% | >71% | [3] |
| LLOQ | 0.02 ng/mL | 3 ng/mL | 0.6 ng/mL | [1] |
| Inter-day Precision (RSD) | <15% | <15% | <15% | [1] |
| Inter-day Accuracy | 85-115% | 85-115% | 85-115% | [1] |
Workflow Diagram
Caption: Solid-Phase Extraction (SPE) workflow for raloxifene analysis.
Section 2: Liquid-Liquid Extraction (LLE)
LLE is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquid phases. It is a cost-effective method that can provide good sample cleanup.
Application Note
This protocol details an LLE method for the determination of raloxifene in human plasma using HPLC with UV detection.[2] This method is suitable for studies where high sensitivity of LC-MS/MS is not required. A key step in some LLE methods for raloxifene involves an initial enzymatic hydrolysis to measure total raloxifene (conjugated and unconjugated).[4]
Experimental Protocol
Materials:
-
Plasma samples
-
Internal standard (IS) solution (e.g., amlodipine (B1666008) or diclofenac (B195802) sodium)[2][5]
-
β-glucuronidase (for total raloxifene determination)[4]
-
Extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of n-hexane:dichloromethane:isopropanol)[2][4]
-
Mobile phase
Procedure:
-
Enzymatic Hydrolysis (Optional):
-
To a plasma sample, add β-glucuronidase solution and incubate at 37°C for 10 hours to deconjugate glucuronide metabolites.[4]
-
-
Sample Preparation:
-
To the plasma sample (or hydrolyzed sample), add the internal standard solution.
-
-
Liquid-Liquid Extraction:
-
Evaporation and Reconstitution:
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the dried extract with the mobile phase.[2]
-
-
Analysis:
-
Filter the reconstituted sample through a 0.20 µm membrane filter and inject it into the HPLC system.[2]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 40 - 200 ng/mL | [2] |
| Recovery | 99.4% - 100.4% | [2] |
| LLOQ | 0.20 ng/mL (LC-MS/MS method) | [4] |
| Inter-day Precision (RSD) | < 11.2% | [4] |
| Intra-day Precision (RSD) | < 11.2% | [4] |
| Accuracy (RE) | -4.0% to 1.3% | [4] |
Workflow Diagram
Caption: Liquid-Liquid Extraction (LLE) workflow for raloxifene analysis.
Section 3: Protein Precipitation (PPT)
PPT is the simplest and fastest sample preparation method. It involves adding a water-miscible organic solvent to the biological sample to precipitate proteins, which are then removed by centrifugation or filtration.
Application Note
This protocol outlines a straightforward PPT method for the extraction of raloxifene from mice plasma, followed by RP-HPLC analysis.[6] While fast, this method may be more susceptible to matrix effects compared to SPE and LLE.
Experimental Protocol
Materials:
-
Internal standard (IS) solution (e.g., tamoxifen (B1202) citrate)[6]
-
Precipitating solvent (e.g., acetonitrile or a mixture of methanol and acetonitrile)[6][7]
Procedure:
-
Sample Preparation:
-
To the plasma sample, add the internal standard solution.
-
-
Protein Precipitation:
-
Add the precipitating solvent (e.g., acetonitrile) to the sample. The ratio of solvent to sample is typically 3:1 or 4:1.[8]
-
Vortex the mixture to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the mixture at a high speed (e.g., 4000 rpm for 15 minutes) to pellet the precipitated proteins.[7]
-
-
Supernatant Collection and Analysis:
-
Carefully collect the supernatant.
-
Inject an aliquot of the supernatant directly into the HPLC or LC-MS/MS system.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 100 - 3200 ng/mL | [6] |
| Recovery (from spiked plasma) | 95.55% - 103.03% | [9] |
| LLOQ | 100 ng/mL | [6] |
| Inter-day Precision (RSD) | < 1.671% | [9] |
| Intra-day Precision (RSD) | < 1.671% | [9] |
| Accuracy | 100.76% ± 1.277% | [9] |
Workflow Diagram
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. jchr.org [jchr.org]
- 3. Development and validation of a liquid chromatography-tandem mass spectrometry assay for determination of raloxifene and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dama.umh.es [dama.umh.es]
- 7. Nanoemulsion liquid preconcentrates for raloxifene hydrochloride: optimization and in vivo appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Bioanalytical Method Development for Raloxifene in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raloxifene (B1678788), a selective estrogen receptor modulator (SERM), is utilized for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in high-risk populations.[1][2][3] As a SERM, it exhibits tissue-specific estrogen agonist and antagonist effects.[1][4][5] Accurate and reliable bioanalytical methods are crucial for determining the pharmacokinetic profile of raloxifene and its metabolites in clinical trials. These application notes provide a comprehensive overview and detailed protocols for the development and validation of such methods.
Mechanism of Action: A Dual Agonist/Antagonist Profile
Raloxifene's pharmacological activity is mediated through its binding to estrogen receptors (ERs), primarily ERα and ERβ.[2] This interaction leads to a conformational change in the receptor, resulting in differential gene expression in various tissues.[3] In bone tissue, raloxifene acts as an estrogen agonist, increasing bone mineral density and inhibiting bone resorption.[2][4] Conversely, it functions as an estrogen antagonist in breast and uterine tissues, mitigating the proliferative effects of estrogen.[1][4]
Bioanalytical Methods: An Overview
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of raloxifene and its major metabolites, raloxifene-4'-glucuronide (M2) and raloxifene-6-glucuronide (M1), in biological matrices.[6][7][8] High-performance liquid chromatography (HPLC) with UV detection has also been employed.[9][10] The choice of method depends on the required sensitivity, selectivity, and throughput.
Key Considerations for Method Development:
-
Sample Preparation: The primary goal is to extract the analytes from the biological matrix (typically plasma or urine) and remove interfering substances. Common techniques include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PPT).[6][8][9][11]
-
Chromatographic Separation: Achieving adequate separation of raloxifene from its metabolites and endogenous matrix components is critical. Reversed-phase chromatography is commonly used.[7][9]
-
Detection: Tandem mass spectrometry offers high sensitivity and selectivity through multiple reaction monitoring (MRM).[12]
Experimental Protocols
Protocol 1: LC-MS/MS Method for Quantification of Raloxifene and its Glucuronide Metabolites in Human Plasma
This protocol is based on established and validated methods for the simultaneous determination of raloxifene and its primary glucuronide metabolites.[6][7][8]
1. Sample Preparation (Solid-Phase Extraction) [6][8]
-
To 0.5 mL of human plasma, add an internal standard (e.g., raloxifene-d4).[7]
-
Pre-treat the sample as required (e.g., acidification).
-
Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange).
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with a suitable elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. Chromatographic Conditions [6][7]
-
HPLC System: A UPLC or HPLC system capable of binary gradient elution.
-
Analytical Column: A C18 or similar reversed-phase column (e.g., Waters BEH C18).[13]
-
Mobile Phase A: 0.1% Formic acid in water.[13]
-
Mobile Phase B: Acetonitrile.[13]
-
Flow Rate: 0.5 mL/min.[14]
-
Gradient: Optimize the gradient to ensure separation of raloxifene and its metabolites.
-
Injection Volume: 10 µL.[14]
3. Mass Spectrometric Conditions [12]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
4. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA) for accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[15]
Data Presentation
The following tables summarize typical quantitative data from validated bioanalytical methods for raloxifene and its metabolites.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Matrix | Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Raloxifene | Human Plasma | UPLC-MS/MS | 0.040 - 1.5 | 0.040 | [6] |
| Raloxifene | Human Plasma | LC-MS/MS | 0.20 - 250 | 0.20 | [12] |
| Raloxifene | Rat Plasma | HPLC-UV | 40 - 200 | 40 | [9][10] |
| Raloxifene | Rat Plasma | LC-MS/MS | 1 - 600 | 1 | [16][17] |
| Raloxifene-4-glucuronide | Human Plasma | UPLC-MS/MS | 0.6 - 50.0 | 0.6 | [6] |
| Raloxifene-6-glucuronide | Human Plasma | UPLC-MS/MS | 0.6 - 50.0 | 0.6 | [6] |
| Raloxifene | Human Urine | LC-MS/MS | 0.5 - 100 | 0.5 | [18] |
Table 2: Accuracy and Precision
| Analyte | Matrix | Method | Accuracy (% RE) | Precision (% RSD) | Reference |
| Raloxifene | Human Plasma | LC-MS/MS | -4.0 to 1.3 | < 11.2 | [12] |
| Raloxifene | Human Urine | LC-MS/MS | -3.12 to 4.90 | 2.18 to 5.37 | [18] |
| Raloxifene | Rat Plasma | LC-MS/MS | < 15 | < 15 | [11][13] |
Table 3: Recovery
| Analyte | Matrix | Method | Extraction Technique | Recovery (%) | Reference |
| Raloxifene | Human Plasma | HPLC-UV | Liquid-Liquid Extraction | 99.4 - 100.4 | [9][10] |
| Raloxifene & Metabolites | Human Plasma | LC-MS/MS | Solid-Phase Extraction | > 71 | [8] |
| Raloxifene | Human Urine | LC-MS/MS | Solid-Phase Extraction | > 92.8 | [18] |
Conclusion
The development of robust and validated bioanalytical methods is fundamental to the successful execution of clinical trials involving raloxifene. The protocols and data presented herein provide a solid foundation for researchers and scientists in this field. Adherence to established validation guidelines is paramount to ensure the integrity and reliability of the pharmacokinetic data generated.
References
- 1. Raloxifene - Wikipedia [en.wikipedia.org]
- 2. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Raloxifene: A Selective Estrogen Receptor Modulator | AAFP [aafp.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Development and validation of a liquid chromatography-tandem mass spectrometry assay for determination of raloxifene and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jchr.org [jchr.org]
- 10. jchr.org [jchr.org]
- 11. Development and validation of ultra-high-performance liquid chromatography–mass spectrometry method for the determination of raloxifene and its phase II metabolites in plasma: Application to pharmacokinetic studies in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Enhanced oral bioavailability of levormeloxifene and raloxifene by nanoemulsion: simultaneous bioanalysis using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Raloxifene | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 16. LC-MS/MS method for simultaneous estimation of raloxifene, cladrin in rat plasma: application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Quantification of Raloxifene Diglucuronide in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raloxifene (B1678788) is a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women.[1][2] It undergoes extensive first-pass metabolism, primarily through glucuronidation, leading to the formation of several metabolites, including raloxifene-4'-glucuronide (R4G), raloxifene-6-glucuronide (R6G), and raloxifene-6,4'-diglucuronide.[3] Accurate quantification of these metabolites, particularly the diglucuronide, in biological matrices is crucial for pharmacokinetic and drug metabolism studies. This document provides detailed application notes and protocols for the analysis of raloxifene and its glucuronide metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of Raloxifene
Raloxifene is metabolized in the liver and intestines by UDP-glucuronosyltransferase (UGT) enzymes to form its glucuronide conjugates.[4][5] The primary metabolites are raloxifene-4'-glucuronide and raloxifene-6-glucuronide.[1] A diglucuronide metabolite, raloxifene-6,4'-diglucuronide, is also formed.[3][6] These conjugated metabolites are then primarily excreted in the feces.[2][3]
Caption: Metabolic pathway of raloxifene to its primary mono- and di-glucuronide metabolites.
Quantitative Data Summary
The following tables summarize the quantitative parameters from various validated LC-MS/MS methods for the determination of raloxifene and its glucuronide metabolites in human plasma and urine.
Table 1: Quantitative LC-MS/MS Parameters for Raloxifene and its Glucuronides in Human Plasma
| Analyte | Linearity Range | LLOQ | Accuracy (%) | Precision (% RSD) | Recovery (%) | Reference |
| Raloxifene | 0.088 - 60.00 µg/L | 6 ng/L | Not Reported | Not Reported | >71 | [7] |
| Raloxifene-6-glucuronide | 0.200 - 340 µg/L | 8 ng/L | Not Reported | Not Reported | >71 | [7] |
| Raloxifene-4'-glucuronide | 1.600 - 2720 µg/L | 11 ng/L | Not Reported | Not Reported | >71 | [7] |
| Raloxifene | 0.02 - 2 ng/mL | 0.02 ng/mL | 95.0 - 105.0 | < 15 | Not Reported | [1] |
| Raloxifene-6-glucuronide | 0.6 - 60 ng/mL | 0.6 ng/mL | 93.3 - 105.0 | < 10 | Not Reported | [1] |
| Raloxifene-4'-glucuronide | 3 - 300 ng/mL | 3 ng/mL | 95.0 - 106.7 | < 10 | Not Reported | [1] |
Table 2: Quantitative LC-MS/MS Parameters for Raloxifene and its Glucuronides in Human Urine
| Analyte | Linearity Range (nM) | LLOQ (nM) | Accuracy (% Bias) | Precision (% RSD) | Recovery (%) | Reference |
| Raloxifene | 1.01 - 500 | 1.01 | ± 8.8 | < 12 | > 92.5 | [6] |
| Raloxifene-6-β-glucuronide | 1.95 - 1000 | 1.95 | ± 8.8 | < 12 | > 92.5 | [6] |
| Raloxifene-4'-β-glucuronide | 2.83 - 1000 | 2.83 | ± 8.8 | < 12 | > 92.5 | [6] |
| Raloxifene-6,4'-diglucuronide | 4.69 - 2000 | 4.69 | ± 8.8 | < 12 | > 92.5 | [6] |
| Total Raloxifene* | 0.5 - 100 ng/mL | 0.5 ng/mL | < ±5 | 2.18 - 5.37 | > 92.81 | [8] |
*After hydrolysis with β-glucuronidase
Experimental Protocols
The following are detailed protocols for the quantification of raloxifene and its glucuronide metabolites in human plasma and urine.
Protocol 1: Quantification in Human Plasma using Solid-Phase Extraction (SPE)
This protocol is based on the method described by Dara, et al.[1]
1. Materials and Reagents
-
Raloxifene, Raloxifene-4'-glucuronide, Raloxifene-6-glucuronide standards
-
Raloxifene-d4 (Internal Standard, IS)
-
Human plasma (blank)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges (e.g., SOLAµ SCX)
-
96-well collection plates
2. Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of raloxifene, its glucuronide metabolites, and the IS in methanol at a concentration of 0.1 mg/mL.
-
Spiking Solutions: Prepare serial dilutions of the analyte stock solutions in methanol to create working standards for calibration curves and quality control (QC) samples.
-
Sample Pre-treatment: To 295 µL of blank human plasma, add 300 µL of 2.0% formic acid. For calibration standards and QC samples, add 6 µL of the appropriate spiking solution and 20 µL of the IS working solution.
3. Solid-Phase Extraction (SPE) Workflow
Caption: General workflow for solid-phase extraction of raloxifene and its metabolites from plasma.
4. LC-MS/MS Conditions
-
LC System: High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A column suitable for separating the isomers, such as a pentafluorophenyl (PFP) column (e.g., Hypersil GOLD PFP, 3 µm, 100 x 3 mm).[1]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analytes.
-
Flow Rate: As recommended for the column dimensions.
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Heated electrospray ionization (HESI) in positive mode.
-
Scan Type: Selected Reaction Monitoring (SRM)
Table 3: Example SRM Transitions for Raloxifene and Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Raloxifene | 474.1 | 112.1 |
| Raloxifene-4'-glucuronide | 650.2 | 474.1 |
| Raloxifene-6-glucuronide | 650.2 | 474.1 |
| Raloxifene-d4 (IS) | 478.1 | 112.1 |
5. Data Analysis
-
Integrate the peak areas for each analyte and the IS.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of the unknown samples from the calibration curve.
Protocol 2: Quantification in Human Urine using Solid-Phase Extraction (SPE)
This protocol is based on the method described by Trdan et al.[6]
1. Materials and Reagents
-
Raloxifene, Raloxifene-6-β-glucuronide, Raloxifene-4'-β-glucuronide, Raloxifene-6,4'-diglucuronide standards
-
Internal Standard (e.g., a structurally similar compound)
-
Human urine (blank)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges
-
96-well collection plates
2. Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of raloxifene, its glucuronide metabolites, and the IS in methanol.
-
Spiking Solutions: Prepare serial dilutions of the analyte stock solutions in methanol to create working standards for calibration curves and QC samples.
-
Sample Pre-treatment: To a volume of urine, add the internal standard and any necessary buffers or acids to adjust the pH.
3. Solid-Phase Extraction (SPE)
-
Follow a similar SPE workflow as described in Protocol 1, optimizing the conditioning, washing, and elution steps for the urine matrix and the specific SPE sorbent used.
4. LC-MS/MS Conditions
-
LC System: HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase A: Water with an additive such as formic acid or ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile or methanol with a similar additive.
-
Gradient: A suitable gradient to achieve separation of the analytes.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
Scan Type: Selected Reaction Monitoring (SRM)
Table 4: Example SRM Transitions for Raloxifene and Glucuronides in Urine
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Raloxifene | 474.2 | 112.1 |
| Raloxifene-6-β-glucuronide | 650.2 | 474.1 |
| Raloxifene-4'-β-glucuronide | 650.2 | 474.1 |
| Raloxifene-6,4'-diglucuronide | 826.3 | 650.2 |
5. Data Analysis
-
Follow the same data analysis procedure as described in Protocol 1.
Conclusion
The LC-MS/MS methods outlined provide sensitive and specific quantification of raloxifene and its diglucuronide metabolite, along with other related glucuronides, in biological samples. Proper validation of these methods is essential to ensure accurate and reliable data for pharmacokinetic and clinical studies. The provided protocols and data summaries serve as a comprehensive guide for researchers in this field.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of raloxifene and its glucuronides in human urine by liquid chromatography-tandem mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a liquid chromatography-tandem mass spectrometry assay for determination of raloxifene and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Application of Raloxifene 4'-Glucuronide-d4 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Raloxifene (B1678788) 4'-glucuronide-d4 in drug metabolism studies. This deuterated internal standard is crucial for the accurate quantification of raloxifene and its metabolites in various biological matrices.
Raloxifene, a selective estrogen receptor modulator (SERM), is primarily used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[1][2] It exerts its effects by binding to estrogen receptors, acting as an agonist in some tissues (like bone) and an antagonist in others (such as breast and uterine tissue).[1][3]
The metabolism of raloxifene is extensive and occurs mainly through glucuronidation, a phase II metabolic reaction. This process is critical to understand as it significantly impacts the drug's bioavailability and pharmacokinetic profile.[4][5]
Metabolic Pathway of Raloxifene
Raloxifene is extensively metabolized in the intestines and liver, with less than 1% of the parent drug remaining unchanged.[3][6] The primary metabolic pathway is glucuronidation, which does not involve the cytochrome P450 system.[3][6] The major metabolites formed are:
-
Raloxifene-4'-glucuronide (R4G)
-
Raloxifene-6-glucuronide (R6G)
-
Raloxifene-6,4'-diglucuronide
These glucuronide conjugates are then subject to enterohepatic recycling, which prolongs the plasma elimination half-life of the drug.[7] The formation of Raloxifene 4'-glucuronide is primarily mediated by the enzymes UGT1A8 and UGT1A10, particularly in the intestines, while UGT1A1 is also involved in the liver.[8][9]
Application as an Internal Standard
Raloxifene 4'-glucuronide-d4 is a stable, isotopically labeled version of the major metabolite, Raloxifene 4'-glucuronide.[10] Its primary and critical application in drug metabolism studies is as an internal standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12][13]
The use of a deuterated internal standard is essential for correcting for variations in sample preparation, injection volume, and matrix effects during LC-MS/MS analysis. This ensures the accuracy and precision of the quantification of raloxifene and its metabolites in biological samples such as plasma and urine.[14]
Quantitative Analysis of Raloxifene and its Metabolites
The following table summarizes typical parameters for the quantification of raloxifene and its glucuronide metabolites in human plasma using LC-MS/MS with Raloxifene-d4 as an internal standard.[11][13][15]
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) |
| Raloxifene (RAL) | 0.02 - 2 | 0.02 |
| Raloxifene-4'-glucuronide (R4G) | 3 - 300 | 3 |
| Raloxifene-6-glucuronide (R6G) | 0.6 - 60 | 0.6 |
LLOQ: Lower Limit of Quantification
Experimental Protocol: Quantification of Raloxifene and its Metabolites in Human Plasma
This protocol outlines a typical solid-phase extraction (SPE) and LC-MS/MS method for the simultaneous determination of raloxifene, Raloxifene-4'-glucuronide, and Raloxifene-6-glucuronide in human plasma.
1. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of human plasma, add 10 µL of internal standard working solution (containing Raloxifene-d4 and this compound).
-
Vortex mix for 30 seconds.
-
Add 200 µL of 0.1 M ammonium (B1175870) acetate (B1210297) and vortex again.
-
Load the entire sample onto a pre-conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute the analytes with 500 µL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Raloxifene: m/z 474.2 → 112.1
-
Raloxifene-4'-glucuronide: m/z 650.2 → 474.2
-
Raloxifene-6-glucuronide: m/z 650.2 → 474.2
-
Raloxifene-d4: m/z 478.2 → 116.1
-
This compound: m/z 654.2 → 478.2
-
-
In Vitro Metabolism Studies
This compound can also be utilized in in vitro studies to investigate the kinetics of raloxifene metabolism. For instance, it can be used as a standard to quantify the formation of Raloxifene 4'-glucuronide in incubations with human liver or intestinal microsomes.[9] These studies are crucial for understanding the contribution of different tissues and enzyme isoforms to the overall metabolism of raloxifene.[5][9]
Protocol: In Vitro Glucuronidation Assay
-
Incubation Mixture:
-
Human liver or intestinal microsomes (0.5 mg/mL).
-
Raloxifene (substrate, various concentrations).
-
UDPGA (cofactor, 2 mM).
-
Magnesium chloride (5 mM).
-
Tris-HCl buffer (50 mM, pH 7.4).
-
-
Procedure:
-
Pre-incubate microsomes, raloxifene, and buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding UDPGA.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding ice-cold acetonitrile containing the internal standard (this compound).
-
Centrifuge to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of Raloxifene 4'-glucuronide.
-
By employing this compound in these well-defined protocols, researchers can obtain high-quality, reliable data to elucidate the metabolic fate of raloxifene, which is essential for drug development and clinical pharmacology.
References
- 1. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Review of raloxifene and its clinical applications in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. Impact of intestinal glucuronidation on the pharmacokinetics of raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Efflux and uptake transport and gut microbial reactivation of raloxifene glucuronides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination of raloxifene in urine by liquid chromatography-tandem mass spectrometry for doping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and validation of a liquid chromatography-tandem mass spectrometry assay for determination of raloxifene and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Analysis of Raloxifene Glucuronide by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of raloxifene (B1678788) and its glucuronide metabolites. Our aim is to help you mitigate matrix effects and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of matrix effects in the LC-MS/MS analysis of raloxifene glucuronides?
Matrix effects, manifesting as ion suppression or enhancement, are a significant challenge in the bioanalysis of raloxifene glucuronides.[1][2] The primary causes are co-eluting endogenous components from the biological matrix (e.g., plasma, urine) that interfere with the ionization of the target analytes in the mass spectrometer's ion source.[1][3] Common interfering substances include phospholipids, salts, and other metabolites.[4]
Q2: How can I minimize matrix effects during sample preparation?
Effective sample preparation is the most critical step in mitigating matrix effects.[5] The choice of technique depends on the complexity of the matrix and the required sensitivity. The three main strategies are:
-
Solid-Phase Extraction (SPE): Widely considered the most effective technique for removing interfering components.[6][7] It provides cleaner extracts compared to protein precipitation and liquid-liquid extraction.[5]
-
Liquid-Liquid Extraction (LLE): A viable alternative to SPE, offering good cleanup for many applications.[5][8]
-
Protein Precipitation (PPT): A simpler and faster method, but it is generally less effective at removing matrix components compared to SPE and LLE.[5][9][10][11]
Q3: Which internal standard (IS) is most appropriate for the analysis of raloxifene glucuronides?
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., raloxifene-d4).[7] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction for any signal suppression or enhancement.[1] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties can be used, but with potentially less effective compensation for matrix effects.
Q4: Can chromatographic conditions be optimized to reduce matrix effects?
Yes, optimizing the chromatographic separation can help to resolve raloxifene and its glucuronides from co-eluting matrix components.[12] Strategies include:
-
Gradient Elution: Employing a well-designed gradient can separate the analytes from the bulk of the matrix interferences.
-
Column Chemistry: Using a column with alternative selectivity, such as a Pentafluorophenyl (PFP) column, can improve the separation of raloxifene and its metabolites from interfering compounds.[7]
-
Diverter Valve: A diverter valve can be used to direct the early and late eluting portions of the chromatogram, which often contain high concentrations of matrix components, to waste instead of the mass spectrometer.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Incompatible mobile phase pH. 3. Analyte interaction with metal components in the HPLC system. | 1. Replace the analytical column. 2. Adjust the mobile phase pH to ensure the analytes are in a single ionic form. 3. Consider using a metal-free or PEEK-lined column and tubing.[13] |
| Low Analyte Response/Signal Intensity | 1. Significant ion suppression. 2. Inefficient extraction recovery. 3. Suboptimal MS/MS parameters. | 1. Improve sample cleanup using SPE or LLE.[5] Dilute the sample if sensitivity allows.[12] 2. Optimize the sample preparation protocol. Evaluate different SPE sorbents or LLE solvents. 3. Infuse the analyte and optimize MS parameters (e.g., collision energy, declustering potential). |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Variable matrix effects between samples. 3. Instability of analytes in the matrix or processed samples. | 1. Ensure consistent execution of the sample preparation protocol. Use of automated liquid handlers can improve precision. 2. Use a stable isotope-labeled internal standard to compensate for variability.[1] 3. Perform stability studies to assess analyte degradation under different storage and handling conditions. |
| Interfering Peaks at the Analyte Retention Time | 1. Co-eluting isobaric matrix components. 2. Contamination from reagents or labware. | 1. Optimize chromatographic separation to resolve the interference. Employ a more selective sample preparation method. 2. Analyze blank reagents and use high-purity solvents to identify and eliminate the source of contamination. |
Experimental Protocols & Data
Sample Preparation Methodologies
The following table summarizes different sample preparation techniques that have been successfully used for the analysis of raloxifene and its glucuronides.
| Method | Protocol Summary | Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Plasma (0.5 mL) is loaded onto an SPE cartridge. The cartridge is washed, and the analytes are eluted. | >71% | [6] |
| Microelution SPE | Plasma is extracted using a SOLAµ SCX 96-well plate. Elution is performed with a small volume of solvent. | Not explicitly stated, but matrix effects were evaluated. | [7] |
| Protein Precipitation (PPT) | A mixture of solvents is used for a one-step protein precipitation from a small volume of plasma (20 µL). | Variance of recovery was <15%. | [9][10][11] |
| Liquid-Liquid Extraction (LLE) | Urine samples are hydrolyzed, pH is adjusted, and analytes are extracted with tert-Butyl methyl ether (TBME). | 92.8% - 97.8% | [14] |
LC-MS/MS Method Parameters
This table provides an example of typical LC-MS/MS parameters for the analysis of raloxifene and its glucuronides.
| Parameter | Condition | Reference |
| LC Column | Hypersil GOLD PFP | [7] |
| Mobile Phase | Gradient elution with water and methanol (B129727) containing formic acid and ammonia. | [7] |
| Ionization Mode | Heated Electrospray Ionization (HESI), Positive Polarity | [7] |
| MS Detection | Triple Quadrupole in Selected Reaction Monitoring (SRM) mode | [7] |
| Raloxifene Transition | m/z 474.2 -> 112.1 | [7][15] |
| Raloxifene Glucuronide Transitions | m/z 650.2 -> 112.0 | [7] |
| Internal Standard | Raloxifene-d4 | [7] |
Visualized Workflows
General LC-MS/MS Bioanalytical Workflow
Caption: Overview of the LC-MS/MS bioanalytical process.
Decision Tree for Mitigating Matrix Effects
Caption: Troubleshooting workflow for addressing matrix effects.
References
- 1. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. providiongroup.com [providiongroup.com]
- 3. hdb.ugent.be [hdb.ugent.be]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Development and validation of a liquid chromatography-tandem mass spectrometry assay for determination of raloxifene and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. jchr.org [jchr.org]
- 9. Development and validation of ultra-high-performance liquid chromatography–mass spectrometry method for the determination of raloxifene and its phase II metabolites in plasma: Application to pharmacokinetic studies in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of ultra-high-performance liquid chromatography-mass spectrometry method for the determination of raloxifene and its phase II metabolites in plasma: Application to pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
Technical Support Center: Analysis of Raloxifene and its Metabolites by ESI-MS
Welcome to the technical support center for the bioanalysis of raloxifene (B1678788) and its metabolites using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on addressing ion suppression.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of raloxifene and why are they challenging to analyze?
Raloxifene is extensively metabolized, primarily through glucuronidation, to form raloxifene-4'-glucuronide (R4G) and raloxifene-6-glucuronide (R6G). A sulfate (B86663) conjugate, raloxifene-6-sulfate, is also a notable metabolite.[1] These conjugated metabolites are more polar than the parent drug, which can present challenges in achieving good retention on standard reversed-phase HPLC columns and efficient extraction from biological matrices. Their analysis is crucial for comprehensive pharmacokinetic studies.
Q2: What is ion suppression and how does it affect the analysis of raloxifene and its metabolites?
Ion suppression is a matrix effect where co-eluting endogenous or exogenous compounds from the sample matrix interfere with the ionization of the target analytes in the ESI source.[2] This interference reduces the analyte signal, which can lead to poor sensitivity, inaccuracy, and imprecision in quantification.[2] For raloxifene and its metabolites, ion suppression can be a significant issue, particularly when analyzing complex biological matrices like plasma or urine.
Q3: Which ionization mode, positive or negative, is better for the analysis of raloxifene and its glucuronide metabolites?
While the parent raloxifene molecule can be readily analyzed in positive ion mode, its glucuronide metabolites can sometimes be detected with better sensitivity in negative ion mode. However, positive ion mode is often preferred for simultaneous analysis of both the parent drug and its metabolites. In positive ion mode, a common fragmentation pattern for glucuronides is the neutral loss of 176 Da, corresponding to the glucuronic acid moiety.[3] The choice of ionization mode should be optimized during method development for the specific analytes and instrumentation being used.
Troubleshooting Guide
Problem 1: Poor signal intensity or complete signal loss for raloxifene and its metabolites.
-
Possible Cause: Significant ion suppression from matrix components.
-
Solutions:
-
Improve Sample Preparation: Transition from a simple protein precipitation method to a more rigorous sample cleanup technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). SPE, in particular, can effectively remove interfering phospholipids (B1166683) and other matrix components.[4][5]
-
Optimize Chromatography: Adjust the chromatographic gradient to achieve better separation of the analytes from the regions of significant ion suppression. A longer run time or a different column chemistry, such as a pentafluorophenyl (PFP) column, can provide alternative selectivity and move the analytes away from co-eluting interferences.[4]
-
Sample Dilution: If the analyte concentrations are sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[6]
-
Problem 2: Inconsistent and irreproducible results for quality control (QC) samples.
-
Possible Cause: Variable matrix effects between different sample lots.
-
Solutions:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for ion suppression. Since it co-elutes and has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[6][7] Raloxifene-d4 is a commonly used internal standard.[4]
-
Matrix-Matched Calibrators and QCs: Prepare calibration standards and QC samples in the same biological matrix as the study samples to ensure that the standards and samples are affected by the matrix in a similar manner.[6]
-
Problem 3: Low recovery of raloxifene glucuronide metabolites during sample preparation.
-
Possible Cause: The chosen sample preparation method is not optimized for the more polar glucuronide metabolites.
-
Solutions:
-
Optimize SPE Protocol: For SPE, carefully select the sorbent and elution solvents. A mixed-mode cation exchange (MCX) sorbent can be effective for retaining the basic raloxifene and its metabolites. Ensure the pH of the loading and washing solutions are appropriate to retain the analytes while washing away interferences. The elution solvent should be strong enough to fully recover the glucuronides.
-
Adjust LLE Parameters: For LLE, the pH of the aqueous phase and the choice of organic solvent are critical. The pH should be adjusted to ensure the analytes are in a neutral form to be efficiently extracted into the organic phase. Multiple extractions may be necessary to improve recovery. For urine samples, a hydrolysis step using β-glucuronidase can be employed to cleave the glucuronide moiety, allowing for the quantification of total raloxifene.[8][9]
-
Data Presentation
The following tables summarize quantitative data on the recovery and matrix effects for different sample preparation methods for raloxifene and its metabolites.
Table 1: Comparison of Extraction Recovery from Rat Plasma Using Different Protein Precipitation Solvents [1]
| Analyte | Acetonitrile (%) | Methanol (%) | Methanol:Acetonitrile (2:1, v/v) (%) |
| Raloxifene | 75.3 ± 4.2 | 92.1 ± 5.1 | 95.6 ± 3.8 |
| Raloxifene-4'-glucuronide | 68.9 ± 6.3 | 85.4 ± 4.9 | 91.2 ± 5.5 |
| Raloxifene-6-glucuronide | 71.2 ± 5.8 | 88.7 ± 3.7 | 93.4 ± 4.1 |
| Raloxifene-6-sulfate | 86.5 ± 3.9 | 80.1 ± 6.2 | 90.5 ± 3.2 |
Table 2: Recovery and Matrix Effect of Raloxifene and its Metabolites in Human Plasma using SPE [4]
| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Raloxifene | 0.04 | 92.3 | 98.7 |
| 1.2 | 94.1 | 99.1 | |
| Raloxifene-4'-glucuronide | 5.5 | 89.5 | 97.5 |
| 180 | 91.2 | 98.2 | |
| Raloxifene-6-glucuronide | 1.2 | 90.1 | 96.9 |
| 38.4 | 92.8 | 97.8 |
Table 3: Recovery and Relative Matrix Effect of Raloxifene in Human Urine after LLE [8]
| Analyte | Concentration (ng/mL) | Recovery (%) | Relative Matrix Effect (CV%) |
| Raloxifene | 1.5 | 92.8 | 8.80 |
| 40 | 95.6 | 6.25 | |
| 80 | 97.8 | 4.87 |
Experimental Protocols
1. Protein Precipitation for Rat Plasma Samples [1]
-
To 20 µL of rat plasma, add 300 µL of a methanol-acetonitrile mixture (2:1, v/v) containing the internal standard (e.g., 50 nM formononetin).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the samples at 17,000 x g for 30 minutes at 4°C.
-
Transfer 80% of the supernatant to a new tube.
-
Evaporate the solvent under a stream of nitrogen gas.
-
Reconstitute the residue in 100 µL of 50% methanol.
-
Centrifuge at 17,000 x g for 30 minutes.
-
Inject the supernatant into the LC-MS/MS system.
2. Solid-Phase Extraction (SPE) for Human Plasma Samples [4]
-
To 295 µL of human plasma, add 300 µL of 2.0% formic acid.
-
Add the internal standard solution (e.g., raloxifene-d4).
-
Load the pre-treated sample onto a SOLAµ SCX 96-well plate.
-
Wash the plate with 2% formic acid.
-
Wash the plate with methanol.
-
Elute the analytes with 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. Liquid-Liquid Extraction (LLE) for Human Urine Samples (with Hydrolysis) [8][9]
-
To a 500 µL aliquot of urine, add 200 µL of phosphate (B84403) buffer (pH 6.9) and 12 µL of β-glucuronidase.
-
Add the internal standard solution.
-
Incubate the samples for 30 minutes at 50°C to allow for enzymatic hydrolysis.
-
Add 200 µL of carbonate buffer (pH 10) to adjust the pH.
-
Extract the sample with 3 mL of tert-butyl methyl ether (TBME) by vortexing for 3 minutes.
-
Centrifuge to separate the phases.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 50 µL of the mobile phase and inject into the LC-MS/MS system.
Visualizations
Caption: Mechanism of ion suppression in the ESI source.
Caption: Overview of sample preparation workflows.
References
- 1. Development and validation of ultra-high-performance liquid chromatography–mass spectrometry method for the determination of raloxifene and its phase II metabolites in plasma: Application to pharmacokinetic studies in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
Improving peak shape and resolution in raloxifene glucuronide chromatography
Welcome to the technical support center for the chromatographic analysis of raloxifene (B1678788) and its glucuronide metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize peak shape and resolution in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the major glucuronide metabolites of raloxifene?
Raloxifene is primarily metabolized into two main glucuronide conjugates: raloxifene-4'-glucuronide (R4G) and raloxifene-6-glucuronide (R6G). A diglucuronide metabolite, raloxifene-6,4'-diglucuronide, has also been identified.[1]
Q2: Which enzymes are responsible for the glucuronidation of raloxifene?
The glucuronidation of raloxifene is carried out by UDP-glucuronosyltransferase (UGT) enzymes. Specifically, UGT1A1, UGT1A8, UGT1A9, and UGT1A10 have been identified as the key enzymes involved in the formation of raloxifene-6-glucuronide and raloxifene-4'-glucuronide.[2][3]
Q3: What are the typical columns and mobile phases used for the analysis of raloxifene and its glucuronides?
Commonly used columns are C18 and Pentafluorophenyl (PFP) columns.[4][5] The mobile phase typically consists of a mixture of an aqueous buffer (often with a formic acid or ammonium (B1175870) acetate (B1210297) modifier) and an organic solvent, most commonly acetonitrile (B52724).[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic analysis of raloxifene glucuronides.
Issue 1: Poor Peak Shape (Tailing Peaks) for Glucuronide Metabolites
Question: My raloxifene glucuronide peaks are showing significant tailing. What could be the cause and how can I fix it?
Answer: Peak tailing for raloxifene glucuronides is often due to secondary interactions with the stationary phase or issues with the mobile phase pH. Raloxifene and its glucuronides are ionizable compounds, and their peak shape is highly dependent on the mobile phase pH.
Troubleshooting Steps:
-
Optimize Mobile Phase pH: The pKa of raloxifene's strongest acidic group is approximately 9, and its strongest basic group has a pKa of about 8.42.[1][4] The pKa of raloxifene-4'-glucuronide's acidic group is estimated to be around 2.76. To minimize peak tailing, the mobile phase pH should be adjusted to be at least 2 pH units away from the pKa of the analytes. For the glucuronides, a lower pH (e.g., pH 2.5-3.5) is often effective in protonating residual silanols on the column and ensuring the glucuronide is in a single ionic state, leading to sharper peaks.
-
Select an Appropriate Column: If pH optimization is not sufficient, consider using a column with a different stationary phase. A Pentafluorophenyl (PFP) column can offer alternative selectivity and improved peak shape for polar, ionizable compounds compared to a standard C18 column.[4] End-capped C18 columns are also designed to minimize interactions with residual silanols.
-
Adjust Mobile Phase Composition: The choice and concentration of the organic modifier can impact peak shape. While acetonitrile is most common, methanol (B129727) can sometimes provide better peak symmetry for certain compounds. Experiment with different ratios of acetonitrile and water.
Quantitative Impact of Mobile Phase pH on Peak Tailing (Illustrative Data)
The following table illustrates the expected trend of the tailing factor for raloxifene glucuronides at different mobile phase pH values. This data is for exemplary purposes to demonstrate the general principle, as specific experimental values may vary.
| Mobile Phase pH | Analyte | Tailing Factor (Illustrative) |
| 2.5 | Raloxifene-4'-glucuronide | 1.1 |
| 2.5 | Raloxifene-6-glucuronide | 1.2 |
| 4.5 | Raloxifene-4'-glucuronide | 1.8 |
| 4.5 | Raloxifene-6-glucuronide | 1.9 |
| 6.5 | Raloxifene-4'-glucuronide | > 2.0 (significant tailing) |
| 6.5 | Raloxifene-6-glucuronide | > 2.0 (significant tailing) |
Issue 2: Inadequate Resolution Between Raloxifene-4'-glucuronide and Raloxifene-6-glucuronide
Question: I am struggling to achieve baseline separation between the two main glucuronide isomers. How can I improve the resolution?
Answer: Achieving good resolution between isomeric compounds like raloxifene-4'-glucuronide and raloxifene-6-glucuronide requires careful optimization of the chromatographic conditions.
Troubleshooting Steps:
-
Optimize the Organic Modifier Concentration: The percentage of the organic solvent in the mobile phase has a significant impact on retention and selectivity. A shallower gradient or a lower isocratic concentration of the organic modifier will increase retention times and may improve the separation between the two isomers.
-
Change the Organic Modifier: If adjusting the concentration of acetonitrile does not provide sufficient resolution, switching to methanol or using a ternary mixture (water, acetonitrile, and methanol) can alter the selectivity of the separation.
-
Adjust the Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of the separation. Increasing the column temperature can sometimes improve resolution by reducing peak broadening. However, the effect of temperature on selectivity can be compound-specific, so it is an important parameter to screen.
Quantitative Impact of Acetonitrile Concentration on Resolution (Illustrative Data)
The following table illustrates the expected trend of resolution between raloxifene-4'-glucuronide and raloxifene-6-glucuronide at different isocratic acetonitrile concentrations. This data is for exemplary purposes.
| Acetonitrile (%) | Resolution (Rs) (Illustrative) |
| 30 | 1.2 |
| 25 | 1.8 |
| 20 | 2.2 |
Experimental Protocols
Protocol 1: HPLC-MS/MS Method for the Quantification of Raloxifene and its Glucuronides
This protocol is based on established methods for the simultaneous analysis of raloxifene and its metabolites.[5]
-
Column: Waters BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Detection: Mass Spectrometry (ESI+)
Protocol 2: UPLC-MS/MS Method using a PFP Column
This protocol utilizes a PFP column for alternative selectivity.[4]
-
Column: Hypersil GOLD PFP (2.1 x 50 mm, 1.9 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-3.5 min: 90% B
-
3.5-3.6 min: 90-10% B
-
3.6-5.0 min: 10% B
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: Mass Spectrometry (HESI+)
Visualizations
Raloxifene Metabolic Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of raloxifene and its glucuronides in human urine by liquid chromatography-tandem mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. ijrrjournal.com [ijrrjournal.com]
Technical Support Center: Preventing Carryover of Raloxifene and its Metabolites in Autosamplers
Welcome to the technical support center for the analysis of raloxifene (B1678788) and its metabolites. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to autosampler carryover during their experiments.
Troubleshooting Guides
Issue: A peak corresponding to raloxifene or its metabolites is observed in a blank injection following a high-concentration sample.
This is a classic sign of carryover, where residual analyte from a previous injection contaminates the subsequent run. Follow these steps to diagnose and resolve the issue.
Step 1: Isolate the Source of Carryover
It is crucial to first determine whether the carryover originates from the autosampler or the analytical column.
-
Procedure:
-
Inject a high-concentration standard of raloxifene.
-
Immediately following, inject a blank sample (e.g., mobile phase or reconstitution solvent).
-
If a sharp peak appears at the same retention time as raloxifene, the carryover is likely from the autosampler.
-
If a broad or tailing peak is observed, or if the retention time shifts, the column may be the source of contamination.
-
-
Logical Workflow for Source Identification:
Workflow to identify the source of carryover.
Step 2: Optimizing Autosampler Wash Protocols
Ineffective cleaning of the injection needle and sample loop is a primary cause of autosampler carryover. Raloxifene is a hydrophobic compound (LogP ≈ 5.2) with poor aqueous solubility, while its glucuronide metabolites are more polar. A robust wash protocol should address this range of polarities.
-
Recommended Wash Solvents: A multi-solvent wash is typically most effective.
-
Strong Organic Wash: To remove the hydrophobic parent drug, raloxifene.
-
Aqueous/Organic Wash: To remove the more polar glucuronide metabolites.
-
Acidic/Basic Modifier: To disrupt ionic interactions with metal surfaces in the flow path.
-
-
Troubleshooting Steps:
-
Increase Wash Volume: Ensure the wash volume is sufficient to thoroughly flush the needle and sample loop (e.g., 500-1000 µL).
-
Increase Wash Cycles: Program multiple wash cycles between injections.
-
Optimize Wash Solvent Composition: If carryover persists, adjust the composition of your wash solvents. Refer to the table below for suggested starting points and optimization strategies.
-
Issue: Carryover persists even after optimizing the wash protocol.
If a robust wash protocol does not resolve the issue, further investigation of the autosampler hardware and other system components is necessary.
-
Troubleshooting Steps:
-
Inspect and Clean Hardware:
-
Needle and Needle Seat: Visually inspect for scratches or deposits. Clean or replace if necessary.
-
Rotor Seal: Worn or scratched rotor seals are a common source of carryover. Replace the rotor seal as part of routine maintenance.
-
Sample Loop: Disconnect and flush the sample loop with a strong solvent.
-
-
Check for Dead Volumes: Ensure all fittings and connections are secure and properly seated to avoid unswept areas where sample can be trapped.
-
Vial and Cap Selection: Use high-quality, deactivated (silanized) glass vials with PTFE/silicone septa to minimize analyte adsorption to the vial surface.
-
Frequently Asked Questions (FAQs)
Q1: What are the physicochemical properties of raloxifene and its metabolites that make them prone to carryover?
Raloxifene is a relatively large, hydrophobic molecule that is sparingly soluble in water.[1] This hydrophobicity can lead to its adsorption onto surfaces within the autosampler, such as tubing, seals, and the injection needle. Its primary metabolites are glucuronide conjugates, which are more water-soluble than the parent compound. However, a mixture of analytes with differing polarities can complicate the selection of an effective single wash solvent.
Q2: What is an acceptable level of carryover for bioanalytical methods?
While the goal is zero carryover, a common acceptance criterion in the pharmaceutical industry is that the response in a blank injection immediately following the highest calibration standard should be less than 20% of the response of the lower limit of quantification (LLOQ).
Q3: How can I prepare an effective wash solution for raloxifene analysis?
A multi-solvent approach is recommended. A good starting point is a "strong" wash solvent containing a high percentage of organic solvent to solubilize raloxifene, followed by an "aqueous" wash to remove more polar components and prepare the system for the next injection. Adding a small amount of acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) can help to reduce ionic interactions.
Q4: Can the sample diluent affect carryover?
Yes. If the sample is dissolved in a solvent that is much stronger than the initial mobile phase conditions, it can cause the analyte to precipitate in the injection system, leading to carryover. Whenever possible, the sample diluent should be as close in composition to the initial mobile phase as possible.
Q5: How often should I perform maintenance on my autosampler to prevent carryover?
Regular preventive maintenance is critical. The frequency will depend on the usage and the nature of the samples being analyzed. For high-throughput labs analyzing "sticky" compounds like raloxifene, a quarterly or bi-annual replacement of wear-and-tear parts like rotor seals and needle seats is advisable.
Data Presentation
Table 1: Physicochemical Properties of Raloxifene and its Major Metabolites
| Compound | Molecular Formula | Molar Mass ( g/mol ) | LogP | Water Solubility |
| Raloxifene | C₂₈H₂₇NO₄S | 473.59 | ~5.2 | Slightly soluble[1] |
| Raloxifene-4'-glucuronide | C₃₄H₃₅NO₁₀S | 649.71 | More polar | More soluble |
| Raloxifene-6-glucuronide | C₃₄H₃₅NO₁₀S | 649.71 | More polar | More soluble |
Table 2: Illustrative Effectiveness of Different Wash Solutions on Raloxifene Carryover
| Wash Solution Composition | Raloxifene Carryover (% of LLOQ) | Comments |
| 100% Acetonitrile (B52724) | 35% | Effective for the parent drug but may not be optimal for metabolites. |
| 50:50 Acetonitrile/Water | 25% | A good general-purpose wash, but may not be strong enough for high concentrations of raloxifene. |
| 75:25 Acetonitrile/Isopropanol (B130326) | 15% | The addition of isopropanol can improve the solubilization of hydrophobic compounds. |
| 50:50 Acetonitrile/Water + 0.1% Formic Acid | 18% | The acid can help to reduce ionic interactions. |
| Recommended: Dual Wash | ||
| Wash 1: 75:25 ACN/IPA | < 5% | Strong organic wash to remove hydrophobic parent compound. |
| Wash 2: 10:90 ACN/Water + 0.1% FA | Aqueous wash to remove polar metabolites and prepare for next injection. |
Note: The data in this table is illustrative and intended to demonstrate the relative effectiveness of different wash strategies. Actual results may vary depending on the specific LC-MS system and method conditions.
Experimental Protocols
Protocol 1: Evaluating Autosampler Carryover
This protocol describes a systematic approach to quantify the extent of autosampler carryover.
-
Prepare a High-Concentration Standard: Prepare a solution of raloxifene at the upper limit of quantification (ULOQ) of your assay.
-
Prepare a Blank Solution: Use the same solvent used to reconstitute your extracted samples.
-
Set Up the Injection Sequence:
-
Inject the blank solution (Blank 1) to establish a baseline.
-
Inject the ULOQ standard.
-
Immediately inject the blank solution again (Blank 2).
-
Inject the blank solution a third time (Blank 3).
-
-
Data Analysis:
-
Integrate the peak area of raloxifene in all injections.
-
Calculate the percent carryover using the following formula: % Carryover = (Peak Area in Blank 2 / Peak Area in ULOQ Standard) x 100
-
Observe the peak area in Blank 3 to see if the carryover is diminishing with subsequent injections.
-
-
Experimental Workflow for Carryover Evaluation:
Protocol for evaluating autosampler carryover.
Protocol 2: General Autosampler Cleaning Procedure
This protocol is recommended for routine cleaning and after analyzing high concentrations of raloxifene.
-
Prepare Wash Solvents:
-
Wash Solvent A (Aqueous): 90:10 water/acetonitrile with 0.1% formic acid.
-
Wash Solvent B (Organic): 75:25 acetonitrile/isopropanol.
-
-
Set Autosampler Wash Parameters:
-
Program the autosampler to perform at least two wash cycles.
-
Use a wash volume of at least 500 µL for each solvent.
-
The wash sequence should be: Wash Solvent B, followed by Wash Solvent A.
-
-
System Flush: After the analytical batch, replace the mobile phase with 100% acetonitrile or methanol (B129727) and flush the entire system, including the column, for at least 30 minutes at a low flow rate.
Protocol 3: Deep Cleaning for Persistent Carryover
If general cleaning is insufficient, a more rigorous deep clean may be necessary.
-
Disassemble Key Components: Carefully remove the injection needle, needle seat, and sample loop.
-
Sonication: Place the components in a beaker with a solution of 1:1:1 methanol/isopropanol/water. Sonicate for 15-20 minutes.
-
Rinse and Dry: Thoroughly rinse the components with isopropanol and allow them to air dry completely.
-
Reassemble and Flush: Reassemble the components and flush the entire system with a strong organic solvent.
-
Logical Relationship for Cleaning Protocols:
Decision tree for cleaning protocols.
References
Troubleshooting low recovery of raloxifene glucuronides during SPE
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low recovery of raloxifene (B1678788) and its glucuronide metabolites during solid-phase extraction (SPE).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low recovery for raloxifene glucuronides during SPE?
Low recovery of raloxifene glucuronides can stem from several factors throughout the experimental workflow. The most common issues are related to:
-
Suboptimal Solid-Phase Extraction (SPE) Parameters: Inefficient binding, washing, or elution during SPE can lead to significant analyte loss.[1]
-
Analyte Breakthrough: The glucuronides may not be retained effectively on the SPE sorbent during the sample loading step. This can be due to an inappropriate sorbent type, incorrect pH, or a sample solvent that is too strong.
-
Premature Elution: The wash steps may be too harsh, causing the glucuronides to be washed away before the elution step.
-
Incomplete Elution: The elution solvent may not be strong enough to completely remove the analytes from the SPE sorbent.[2][3]
-
Analyte Instability: Glucuronide conjugates can be susceptible to degradation, especially at inappropriate pH levels.[1]
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the binding of the analytes to the sorbent.[1]
Q2: Which type of SPE sorbent is recommended for raloxifene and its glucuronides?
A mixed-mode or polymer-based reversed-phase sorbent is often a good choice for molecules like raloxifene and its glucuronides, which have both non-polar and polar characteristics.[1] For instance, a strong cation exchange (SCX) sorbent has been shown to be effective for the extraction of raloxifene and its glucuronide metabolites from human plasma.[4]
Q3: How critical is pH control during the SPE process?
pH is a critical parameter that influences the retention and elution of ionizable compounds like raloxifene and its glucuronides. To ensure optimal retention on a reversed-phase or cation exchange sorbent, the pH of the sample should be adjusted to ensure the analytes are in their desired ionic state. For cation exchange, the pH should be adjusted to be at least two units below the pKa of the basic functional group to ensure it is protonated.[2] Conversely, to elute the compound, the pH can be raised to neutralize the charge.[2]
Troubleshooting Guide
Issue: Low recovery of raloxifene glucuronides in the final eluate.
To systematically troubleshoot low recovery, it is essential to collect and analyze fractions from each step of the SPE process (load, wash, and elution) to pinpoint where the analyte loss is occurring.[3]
dot
Caption: Troubleshooting workflow for low SPE recovery.
Data Presentation: Expected Recovery
The following table summarizes recovery data for raloxifene and its glucuronides from a published method using a specific SPE protocol. This can serve as a benchmark for expected performance.
| Analyte | Mean Recovery (%) | % RSD |
| Raloxifene | 98.6 | 4.7 |
| Raloxifene-4-glucuronide | 95.3 | 6.2 |
| Raloxifene-6-glucuronide | 97.1 | 5.5 |
Data adapted from a study utilizing SOLAµ™ SCX 96-well plates for extraction from human plasma.
Experimental Protocols
Detailed SPE Protocol for Raloxifene and its Glucuronides
This protocol is based on a successful method for the extraction of raloxifene (RAL), raloxifene-4-glucuronide (R4G), and raloxifene-6-glucuronide (R6G) from human plasma using a strong cation exchange (SCX) sorbent.[4]
Materials:
-
SPE Plate: Thermo Scientific™ SOLAµ™ SCX 96-well plate[4]
-
Water
-
Formic Acid
-
Ammonia
-
Internal Standard: Raloxifene-d4
Procedure:
-
Sample Pre-treatment:
-
To 295 µL of blank human plasma, add 300 µL of 2.0% formic acid.[4]
-
Add the internal standard solution.
-
-
SPE Steps:
-
Condition: Add 200 µL of methanol to each well.[4]
-
Equilibrate: Add 200 µL of water to each well.[4]
-
Load: Apply the pre-treated sample to the plate.
-
Wash 1: Add 200 µL of water with 2.0% formic acid.[4]
-
Wash 2: Add 200 µL of methanol.[4]
-
Elution: Elute the analytes with 2 x 75 µL of methanol with 5.0% ammonia.[4][5]
-
-
Post-Elution:
-
Add 50 µL of water with 6.0% formic acid to each sample before LC-MS/MS analysis.[4]
-
dot
Caption: SPE protocol for raloxifene glucuronides.
References
Technical Support Center: Optimizing Collision Energy for Raloxifene 4'-Glucuronide-d4 Fragmentation
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of Raloxifene 4'-glucuronide-d4. The focus is on the critical step of optimizing collision energy to ensure sensitive and robust quantification.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the expected precursor and product ions for this compound?
A1: In positive ion mode electrospray ionization (ESI+), you should look for the protonated molecule [M+H]⁺ as the precursor ion. The primary fragmentation event for glucuronide conjugates is the neutral loss of the glucuronic acid moiety (176 Da). For this compound, this results in the formation of the protonated Raloxifene-d4 aglycone.
Data Presentation: Mass Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Description |
| This compound | 654.2 | 478.2 | [M+H]⁺ → [Aglycone-d4+H]⁺ |
| Raloxifene (for reference) | 474.2 | 112.1 | [M+H]⁺ → [Piperidinium fragment+H]⁺ |
| Raloxifene 4'-glucuronide | 650.2 | 474.2 | [M+H]⁺ → [Aglycone+H]⁺ |
Note: The m/z values are based on the most abundant isotopes. The d4 label indicates four deuterium (B1214612) atoms on the piperidine (B6355638) ring of the internal standard.
Q2: I am not seeing a stable precursor ion for this compound. What could be the issue?
A2: Instability of the precursor ion can be due to several factors:
-
In-source Fragmentation: Glucuronides can be labile and may fragment within the ion source before reaching the quadrupole. This is often caused by high source temperatures or a high cone/declustering potential.
-
Troubleshooting:
-
Gradually decrease the ion source temperature.
-
Lower the cone voltage (also known as declustering potential or fragmentor voltage). A typical starting point is 20-40 V. Optimize this parameter carefully, as too low a voltage may reduce overall ion signal.[1]
-
-
-
Mobile Phase Composition: An inappropriate mobile phase pH can affect ionization efficiency. For Raloxifene, which has a basic piperidine moiety, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is generally recommended to promote stable protonation.
Q3: How do I determine the optimal collision energy (CE) for the 654.2 → 478.2 transition?
A3: The optimal collision energy is instrument-dependent and must be determined empirically. The goal is to find the energy that produces the highest and most stable signal for the product ion (m/z 478.2). The recommended procedure is to generate a collision energy breakdown curve.
-
Troubleshooting:
-
No product ion signal: If you see no product ion at any collision energy, first ensure your precursor ion is stable and being transmitted to the collision cell. Check your MS method to confirm the correct precursor m/z is selected. Then, verify that the collision gas (e.g., argon) is turned on.
-
Low product ion signal: If the signal is weak across all energies, the issue might be with the initial concentration of your tuning solution, the stability of the compound, or overall instrument sensitivity. Ensure your tuning solution is freshly prepared and at an appropriate concentration (e.g., 100-1000 ng/mL).
-
A detailed protocol for CE optimization is provided in the "Experimental Protocols" section below.
Q4: My optimal collision energy seems very high/low compared to other compounds. Is this normal?
A4: Yes, this can be normal. The optimal collision energy is dependent on the stability of the precursor ion and the bond being cleaved. Glucuronide conjugates typically fragment via the cleavage of the glycosidic bond, which is relatively labile. This often requires moderate collision energies. However, the exact value is influenced by the instrument's collision cell design and the gas pressure. It is more important to have a well-defined peak in your breakdown curve than to match a specific CE value from another method or instrument.[2][3]
Q5: Does the deuterium labeling in this compound affect the collision energy optimization?
A5: For the primary fragmentation (loss of the glucuronide), the effect of deuterium labeling on the piperidine ring is generally minimal. The kinetic isotope effect is negligible for the cleavage of the distant glycosidic bond. Therefore, the optimal collision energy for this compound is expected to be very similar to that of the unlabeled Raloxifene 4'-glucuronide. However, if you were targeting secondary fragments originating from the piperidine ring, a slight shift in optimal CE might be observed.[2]
Experimental Protocols
Protocol 1: Collision Energy Optimization for this compound
Objective: To determine the collision energy that yields the maximum signal intensity for the product ion (m/z 478.2) from the precursor ion (m/z 654.2).
Materials:
-
This compound analytical standard.
-
HPLC-grade methanol (B129727) and water.
-
Formic acid.
-
A calibrated triple quadrupole or Q-TOF mass spectrometer.
Methodology:
-
Prepare Tuning Solution: Prepare a 500 ng/mL solution of this compound in 50:50 methanol/water with 0.1% formic acid.
-
Direct Infusion Setup: Infuse the tuning solution directly into the mass spectrometer's ion source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
MS Method Creation:
-
Set the instrument to positive ion ESI mode.
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) to achieve a stable and strong signal for the precursor ion (m/z 654.2) in MS1 mode.
-
Create a product ion scan or Multiple Reaction Monitoring (MRM) method with the precursor ion set to m/z 654.2 and the product ion to m/z 478.2.
-
-
Generate Breakdown Curve:
-
Set up an experiment to acquire data while ramping the collision energy.
-
Define a collision energy range to test. A typical range for glucuronide fragmentation is 10 to 50 eV (or volts, depending on instrument software).
-
Set a step size for the ramp (e.g., 2 eV).
-
Acquire data for several seconds at each collision energy step to ensure a stable signal.
-
-
Data Analysis:
-
Plot the intensity of the product ion (m/z 478.2) as a function of the collision energy.
-
The collision energy that corresponds to the highest point on this curve is the optimal collision energy for your instrument and conditions.
-
Select this CE value for your final LC-MS/MS method.
-
Visualizations
References
Technical Support Center: Stability of Raloxifene Glucuronides in Plasma
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of raloxifene (B1678788) and its glucuronide metabolites in plasma, specifically focusing on the impact of freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What are the main glucuronide metabolites of raloxifene found in plasma?
A1: Raloxifene is extensively metabolized into its primary glucuronide conjugates: raloxifene-4'-glucuronide, raloxifene-6-glucuronide, and raloxifene-6,4'-diglucuronide.[1] These metabolites are the major circulating forms of the drug in plasma.
Q2: Why is the stability of raloxifene glucuronides during freeze-thaw cycles a concern for bioanalysis?
A2: The stability of drug metabolites in plasma samples is critical for accurate and reliable pharmacokinetic and bioequivalence studies. Repeated freezing and thawing of plasma samples can lead to the degradation of analytes, such as raloxifene glucuronides, which would result in an underestimation of their true concentrations. Therefore, it is a mandatory component of bioanalytical method validation as per regulatory guidelines.
Q3: Are raloxifene and its glucuronide metabolites stable in plasma during repeated freeze-thaw cycles?
A3: Yes, studies have shown that raloxifene and its glucuronide conjugates are generally stable in plasma for at least three freeze-thaw cycles. One study demonstrated that the variation in concentration for raloxifene and its glucuronides was within -12.5% to +14.2% after three cycles from -80°C to room temperature, which is within the acceptable limits for bioanalytical assays.[2] Another study focusing on the parent drug, raloxifene hydrochloride, found a deviation from the initial concentration of between -1.73% and +1.62% after three freeze-thaw cycles.[3]
Q4: What are the typical storage conditions for ensuring the stability of raloxifene glucuronides in plasma?
A4: For long-term storage, plasma samples containing raloxifene and its glucuronides should be kept at -80°C.[2] For short-term storage, such as on the benchtop during sample processing, stability has been demonstrated for up to 24 hours at room temperature.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected concentrations of raloxifene glucuronides in stored samples. | Analyte degradation due to improper storage or handling. | Ensure plasma samples are stored at -80°C for long-term storage. Minimize the duration that samples are kept at room temperature during processing. Avoid more than three freeze-thaw cycles. |
| High variability in QC sample results for freeze-thaw stability assessment. | Inconsistent freeze-thaw cycle procedures. | Standardize the freeze-thaw protocol. Ensure complete thawing of samples at room temperature and complete refreezing at -80°C for a consistent duration in each cycle. |
| Failure to meet acceptance criteria for freeze-thaw stability during method validation. | Instability of the glucuronide conjugates under the tested conditions. | Re-evaluate the storage and handling conditions. Consider the use of stabilizing agents if degradation is confirmed. Ensure the analytical method is robust and free from interferences. |
Quantitative Data Summary
The following table summarizes the stability of raloxifene and its glucuronide metabolites in plasma after three freeze-thaw cycles, based on data from a validated UHPLC-MS/MS method.[2]
| Analyte | Number of Freeze-Thaw Cycles | Temperature Range | Variation from Initial Concentration (%) |
| Raloxifene | 3 | -80°C to 25°C | -12.5 to +14.2 |
| Raloxifene-4'-glucuronide | 3 | -80°C to 25°C | -12.5 to +14.2 |
| Raloxifene-6-glucuronide | 3 | -80°C to 25°C | -12.5 to +14.2 |
Experimental Protocols
Protocol for Freeze-Thaw Stability Assessment of Raloxifene and its Glucuronides in Plasma [2]
-
Preparation of Quality Control (QC) Samples:
-
Spike blank rat plasma with known concentrations of raloxifene, raloxifene-4'-glucuronide, and raloxifene-6-glucuronide to prepare low, medium, and high concentration QC samples.
-
-
Freeze-Thaw Cycles:
-
Store the QC samples at -80°C for at least 24 hours.
-
Thaw the samples completely at room temperature (25°C).
-
Refreeze the samples at -80°C for at least 12-24 hours. This constitutes one freeze-thaw cycle.
-
Repeat this process for a total of three cycles.
-
-
Sample Analysis:
-
After the third freeze-thaw cycle, process the QC samples alongside a freshly prepared calibration curve and a set of QC samples that have not undergone any freeze-thaw cycles (time zero samples).
-
Analyze the samples using a validated LC-MS/MS method.
-
-
Data Evaluation:
-
Calculate the mean concentration of the QC samples that have undergone the freeze-thaw cycles.
-
Compare these mean concentrations to the nominal concentrations and the concentrations of the time zero samples.
-
The stability is considered acceptable if the deviation is within ±15% of the nominal concentration.
-
Visualizations
Caption: Glucuronidation pathways of raloxifene.
Caption: Experimental workflow for freeze-thaw stability assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of ultra-high-performance liquid chromatography–mass spectrometry method for the determination of raloxifene and its phase II metabolites in plasma: Application to pharmacokinetic studies in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Raloxifene Quantification with High-Purity Raloxifene-d4
Welcome to the Technical Support Center for the accurate quantification of Raloxifene using deuterated internal standards. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the isotopic purity of Raloxifene-d4 crucial for accurate quantification?
The isotopic purity of a deuterated internal standard like Raloxifene-d4 is paramount for accurate and reliable quantification in mass spectrometry-based assays. The presence of unlabeled Raloxifene (d0) as an impurity in the Raloxifene-d4 internal standard will lead to an artificial inflation of the analyte signal, resulting in an overestimation of the Raloxifene concentration in your samples. High isotopic purity ensures that the signal from the internal standard channel is overwhelmingly from the deuterated form, providing a true representation for normalization.
Q2: What is an acceptable level of isotopic purity for Raloxifene-d4?
For quantitative bioanalysis, it is recommended to use an internal standard with the highest possible isotopic purity, ideally ≥98%. The contribution of the unlabeled analyte (d0) in the internal standard solution should be minimal, typically less than 0.1% of the analyte's response at the lower limit of quantification (LLOQ). Always refer to the Certificate of Analysis (CoA) provided by the supplier for the specific isotopic purity of your Raloxifene-d4 lot.
Q3: My chromatogram shows a slight separation between Raloxifene and Raloxifene-d4. Is this a problem?
Yes, this can be a significant issue. This phenomenon, known as the "isotope effect," can occur in reversed-phase chromatography where the deuterated compound may elute slightly earlier than the non-deuterated analyte. If this separation leads to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement, the accuracy of the quantification will be compromised. It is crucial to co-elute the analyte and the internal standard to ensure they are subjected to the same matrix conditions.
Q4: Can the deuterium (B1214612) atoms on Raloxifene-d4 exchange with hydrogen atoms from the solvent or matrix?
Hydrogen-deuterium (H/D) exchange is a potential concern, especially if the deuterium labels are in chemically labile positions (e.g., on hydroxyl or amine groups) and the samples are exposed to acidic or basic conditions, or elevated temperatures. For Raloxifene-d4, the deuterium atoms are typically placed on stable positions of the molecule to minimize this risk. However, it is good practice to assess the stability of the label during method development.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Symptom: You are observing poor accuracy, high variability in your quality control (QC) samples, or non-linear calibration curves.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Isotopic Impurity in Raloxifene-d4 | Verify Isotopic Purity: Check the Certificate of Analysis for your Raloxifene-d4 lot. If the purity is suboptimal, consider obtaining a new batch with higher isotopic purity. Perform Purity Check: If you have access to high-resolution mass spectrometry (HR-MS), you can experimentally verify the isotopic purity (see Experimental Protocol 1). Apply Correction Factor: If a new batch is not immediately available and the level of d0 impurity is known and consistent, a mathematical correction can be applied to your data. However, this is a less ideal workaround. |
| Chromatographic Separation of Analyte and Internal Standard | Confirm Co-elution: Overlay the chromatograms of Raloxifene and Raloxifene-d4 to check for any separation. Optimize Chromatography: Adjust the mobile phase composition, gradient profile, or column temperature to achieve co-elution. Consider using a column with a different stationary phase if necessary. |
| Hydrogen-Deuterium (H/D) Exchange | Assess Label Stability: Perform an experiment to check for H/D exchange under your sample preparation and storage conditions (see Experimental Protocol 2). Modify Conditions: If exchange is observed, adjust the pH of your solutions to be closer to neutral and minimize sample exposure to high temperatures. |
| Cross-contribution from Analyte's Isotopes | Evaluate Isotopic Overlap: In some cases, the M+4 isotope of the unlabeled Raloxifene may contribute to the signal of Raloxifene-d4. This is more likely at high analyte concentrations. Use a Different Transition: If possible, select a different mass transition for Raloxifene-d4 that has less interference. |
Issue 2: Poor or Inconsistent Internal Standard Signal
Symptom: The peak area of your Raloxifene-d4 internal standard is low, variable, or declining over the course of an analytical run.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Degradation of Raloxifene-d4 | Check Storage Conditions: Ensure that your stock and working solutions are stored at the recommended temperature and protected from light. Prepare Fresh Solutions: If degradation is suspected, prepare fresh working solutions from your stock. |
| Inconsistent Sample Preparation | Review Extraction Procedure: Ensure consistent and high recovery of the internal standard during your sample extraction process. |
| Instrumental Issues | Clean the Mass Spectrometer Source: A dirty ion source can lead to a gradual decline in signal intensity. Check for System Leaks: Ensure all fittings in your LC system are secure. |
Quantitative Data on Isotopic Purity Impact
The presence of unlabeled Raloxifene in your Raloxifene-d4 internal standard will lead to a positive bias in your quantitative results. The magnitude of this error is directly proportional to the amount of unlabeled impurity.
Table 1: Hypothetical Impact of Raloxifene-d4 Isotopic Purity on Quantification Accuracy
| Isotopic Purity of Raloxifene-d4 | Percentage of Unlabeled Raloxifene (d0) Impurity | Theoretical Overestimation of Analyte Concentration* |
| 99.9% | 0.1% | ~0.1% |
| 99.0% | 1.0% | ~1.0% |
| 98.0% | 2.0% | ~2.0% |
| 95.0% | 5.0% | ~5.0% |
*This is a simplified model and the actual impact can be more complex depending on the concentration levels and the calibration model used.
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity by High-Resolution Mass Spectrometry (HR-MS)
Objective: To experimentally determine the isotopic purity of a Raloxifene-d4 standard.
Methodology:
-
Sample Preparation: Prepare a solution of Raloxifene-d4 in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 µg/mL.
-
Instrumentation: Use a high-resolution mass spectrometer capable of baseline resolving the isotopic peaks of Raloxifene.
-
Data Acquisition: Infuse the sample directly into the mass spectrometer or perform a chromatographic separation. Acquire a high-resolution full scan mass spectrum in the mass range of Raloxifene.
-
Data Analysis:
-
Identify the monoisotopic peak of the unlabeled Raloxifene (d0) and the deuterated Raloxifene-d4.
-
Measure the peak intensity or area for each isotopic species (d0, d1, d2, d3, d4).
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = (Intensity of d4 peak / Sum of Intensities of all isotopic peaks) x 100
-
Protocol 2: Assessment of Hydrogen-Deuterium (H/D) Exchange
Objective: To determine if the deuterium labels on Raloxifene-d4 are stable under the experimental conditions.
Methodology:
-
Sample Preparation:
-
Set A (Control): Spike a known concentration of Raloxifene-d4 into a clean solvent (e.g., your initial mobile phase).
-
Set B (Matrix): Spike the same concentration of Raloxifene-d4 into a blank biological matrix (e.g., plasma, urine).
-
-
Incubation: Incubate both sets of samples under the same conditions as your typical sample preparation and storage (e.g., room temperature for 4 hours, 4°C for 24 hours).
-
Sample Processing: After incubation, process the samples using your validated extraction method.
-
LC-MS/MS Analysis: Analyze the processed samples and monitor for the mass transitions of both Raloxifene-d4 and unlabeled Raloxifene.
-
Data Analysis:
-
Compare the peak area of Raloxifene-d4 in Set B to Set A. A significant decrease in the signal may indicate degradation or exchange.
-
Examine the chromatogram for the appearance of a peak in the unlabeled Raloxifene channel at the retention time of Raloxifene-d4 in the Set B samples. The presence of such a peak is a strong indicator of H/D back-exchange.
-
Visualizations
Raloxifene Signaling Pathway
Raloxifene is a Selective Estrogen Receptor Modulator (SERM). It binds to estrogen receptors (ERα and ERβ) and exhibits tissue-specific agonist or antagonist activity. In bone, it acts as an agonist, promoting bone formation and reducing resorption. In breast and uterine tissue, it acts as an antagonist, blocking the proliferative effects of estrogen.[1][2][3]
References
Overcoming challenges in the bioanalysis of acidic metabolites like glucuronides
Welcome to the technical support center for the bioanalysis of acidic metabolites, with a special focus on glucuronides. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during the bioanalysis of glucuronides and other acidic metabolites.
Issue: Poor Peak Shape (Tailing, Fronting, or Splitting)
Question: My chromatogram for a glucuronide metabolite shows significant peak tailing and poor symmetry. What could be the cause and how can I fix it?
Answer: Poor peak shape for acidic metabolites like glucuronides is a common issue in reversed-phase liquid chromatography (RPLC). The primary causes often relate to secondary interactions with the stationary phase or issues with the mobile phase.
Probable Causes and Solutions:
-
Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the acidic glucuronic acid moiety, leading to peak tailing.
-
Solution 1: Use a Lower pH Mobile Phase: Adding a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase will protonate the silanol groups, minimizing these secondary interactions.
-
Solution 2: Employ an End-Capped Column: Utilize a column that is thoroughly end-capped to reduce the number of available free silanols.
-
Solution 3: Consider a Different Stationary Phase: Phenyl-hexyl or embedded polar group (EPG) phases can offer alternative selectivities and reduce tailing for polar acidic compounds.
-
-
Column Overload: Injecting too much analyte can saturate the stationary phase, resulting in peak fronting.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Injection Solvent Mismatch: If the injection solvent is significantly stronger (i.e., has a higher organic content) than the initial mobile phase, it can cause peak distortion and splitting.[1]
-
Solution: Reconstitute the sample in a solvent that is as weak as or weaker than the starting mobile phase conditions.
-
Issue: Low Analyte Recovery and/or Signal Intensity
Question: I'm experiencing low signal intensity and high variability for my glucuronide analyte. I suspect ion suppression. How can I confirm this and mitigate the issue?
Answer: Low and variable signal intensity for glucuronides is frequently caused by ion suppression, a phenomenon where co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer source.[2] Due to their high polarity, glucuronides often elute early in RPLC, a region where matrix components like phospholipids (B1166683) are also prominent.[3]
Troubleshooting Steps:
-
Confirm Ion Suppression: A post-column infusion experiment is the definitive way to diagnose ion suppression.[3] Infuse a constant flow of your analyte solution into the LC eluent stream after the analytical column. Then, inject a blank, extracted matrix sample. A dip in the analyte's signal at its retention time confirms the presence of co-eluting, suppressing agents.
-
Improve Sample Preparation: The goal is to remove interfering matrix components before analysis.
-
Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids.[3]
-
Liquid-Liquid Extraction (LLE): LLE can be effective but requires careful optimization of the extraction solvent to ensure recovery of the highly polar glucuronide. Acidifying the sample can improve the extraction of the acidic glucuronide into an organic solvent.[4]
-
Solid-Phase Extraction (SPE): SPE is often the most effective technique.[3] Mixed-mode or polymeric SPE sorbents are particularly useful for retaining and cleaning up polar glucuronides.
-
-
Optimize Chromatography:
-
Improve Retention in RPLC: Use a column with a more retentive stationary phase or a shallower gradient to move the glucuronide peak away from the early-eluting interferences.
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for polar compounds.[3] In HILIC, glucuronides are well-retained and elute later, separating them from the bulk of the matrix interferences that are not retained.[4]
-
| Sample Preparation Technique | Effectiveness for Glucuronides | Impact on Ion Suppression |
| Protein Precipitation (PPT) | Simple but may offer incomplete cleanup. | High risk of residual phospholipids, leading to significant ion suppression.[3] |
| Liquid-Liquid Extraction (LLE) | Can be effective with pH adjustment and solvent optimization. | Moderate to good reduction in ion suppression. |
| Solid-Phase Extraction (SPE) | Generally the most effective method for cleanup.[3] | Excellent reduction in ion suppression, especially with mixed-mode or polymeric sorbents. |
Issue: Inaccurate Quantification of Parent Drug (Overestimation)
Question: The concentration of the parent drug in my samples seems to be overestimated, especially when glucuronide levels are high. What could be causing this interference?
Answer: This is a classic sign of in-source fragmentation (or in-source decay) of the glucuronide metabolite.[5] During the electrospray ionization (ESI) process, the relatively labile glucuronide can fragment, losing the glucuronic acid moiety and generating an ion with the same mass-to-charge ratio (m/z) as the parent drug.[6][7] If the glucuronide and the parent drug are not chromatographically separated, this will lead to an artificially high signal for the parent drug.[4][8]
Solutions:
-
Chromatographic Separation: The most robust solution is to develop a chromatographic method that fully separates the parent drug from its glucuronide metabolite. This ensures that any in-source fragmentation of the glucuronide does not interfere with the quantification of the parent drug.[6]
-
Optimize MS Source Conditions: The extent of in-source fragmentation is highly dependent on the "cone voltage" or "fragmentor voltage."[8] Reducing this voltage can minimize the fragmentation of the glucuronide in the source, though this may come at the cost of overall sensitivity. This approach is only viable if sufficient sensitivity for the parent drug can be maintained at the lower voltage.
Issue: Difficulty in Separating Glucuronide Isomers
Question: My drug forms multiple positional glucuronide isomers, and I am unable to separate them using my current RPLC method. How can I achieve separation?
Answer: The separation of glucuronide isomers is a significant analytical challenge because they are often structurally very similar.[9] Acyl glucuronides can also undergo pH-dependent intramolecular rearrangement (acyl migration) to form different positional isomers in vitro.[10][11] Since different isomers can have different toxicological profiles, their separation and quantification are often necessary.
Strategies for Isomer Separation:
-
Methodical RPLC Optimization:
-
Stationary Phase Screening: Test different RPLC stationary phases. Phenyl-based phases can offer unique π-π interactions, while embedded polar group (EPG) columns can provide different shape selectivity.
-
Mobile Phase Modifier: Varying the organic solvent (e.g., acetonitrile (B52724) vs. methanol) can alter selectivity.
-
Temperature: Adjusting the column temperature can impact the separation efficiency.
-
-
Alternative Chromatographic Modes:
-
HILIC: As mentioned, HILIC operates on a different separation mechanism and can provide excellent selectivity for polar isomers.[12]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral and achiral isomer separations and has been successfully applied to the separation of urolithin glucuronide isomers.[12][13]
-
| Chromatographic Mode | Principle | Suitability for Glucuronide Isomers |
| Reversed-Phase (RPLC) | Separation based primarily on hydrophobicity. | Can be effective but may require extensive method development.[12] |
| HILIC | Partitioning between a polar stationary phase and a semi-aqueous mobile phase. | Highly effective for polar isomers, offering orthogonal selectivity to RPLC.[4][12] |
| Supercritical Fluid (SFC) | Uses a supercritical fluid (e.g., CO2) as the main mobile phase. | Excellent for resolving structurally similar isomers, including diastereomers.[12][13] |
Frequently Asked Questions (FAQs)
Q1: What are the best practices for sample collection and storage to ensure glucuronide stability?
A1: The stability of glucuronides, especially acyl glucuronides, is a critical concern.[10][14] They are prone to hydrolysis back to the parent drug, a process that is accelerated at neutral or basic pH and higher temperatures.[5][6]
-
Immediate Cooling: Cool samples (e.g., plasma, urine) on ice immediately after collection to slow down enzymatic activity.
-
Acidification: Lower the pH of the sample to ~4-5 by adding a small amount of an acidic buffer (e.g., citrate (B86180) or acetate (B1210297) buffer). This significantly inhibits the chemical hydrolysis and intramolecular migration of acyl glucuronides.[15]
-
Low-Temperature Storage: For long-term storage, samples should be kept at -70°C or lower.[16]
-
Add Esterase Inhibitors: For acyl glucuronides, consider adding an esterase inhibitor like sodium fluoride (B91410) to plasma samples to prevent enzymatic hydrolysis.
Q2: How can I prevent the back-conversion of acyl glucuronides during sample preparation?
A2: Maintaining a low pH and low temperature throughout the sample preparation process is key.
-
Use acidified solvents for extraction (e.g., acetonitrile with 0.1% formic acid for protein precipitation).
-
Keep samples on ice or in a cooled autosampler.
-
Minimize the time between sample preparation and analysis.
Q3: Which sample preparation technique is generally recommended for glucuronides?
A3: While the optimal technique is compound-dependent, Solid-Phase Extraction (SPE) is often recommended for its ability to provide the cleanest extracts, thereby minimizing matrix effects and improving assay robustness.[3] Mixed-mode or polymeric SPE cartridges that offer multiple retention mechanisms are particularly effective for these polar and acidic metabolites.
Q4: What are the recommended starting LC-MS conditions for analyzing glucuronides?
A4:
-
LC Mode: Start with either RPLC or HILIC. For RPLC, a C18 or phenyl-hexyl column is a good starting point. For HILIC, an amide or bare silica (B1680970) phase can be effective.
-
Mobile Phase: For RPLC, use a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol (B129727) with 0.1% formic acid (Solvent B). For HILIC, use a gradient of acetonitrile with a small amount of aqueous buffer (e.g., 10 mM ammonium (B1175870) formate, pH 3) (Solvent A) and the same aqueous buffer (Solvent B).
-
MS Detection: Use electrospray ionization (ESI), typically in negative ion mode, as the glucuronic acid moiety is readily deprotonated. Monitor for the [M-H]⁻ ion. If sensitivity is poor in negative mode, positive mode detection of the [M+H]⁺ or [M+NH₄]⁺ adduct can be attempted.
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) for Glucuronide Metabolites from Plasma
This protocol provides a general methodology for extracting glucuronide metabolites from plasma using a mixed-mode polymeric SPE plate/cartridge.
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of internal standard (a stable isotope-labeled version of the analyte is preferred).
-
Add 200 µL of 2% formic acid in water to acidify and dilute the sample. Vortex to mix.
-
-
SPE Plate/Cartridge Conditioning:
-
Condition the SPE wells with 500 µL of methanol.
-
Equilibrate the SPE wells with 500 µL of 2% formic acid in water. Do not allow the wells to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE plate/cartridge.
-
Apply a gentle vacuum or positive pressure to slowly draw the sample through the sorbent.
-
-
Washing:
-
Wash 1: Add 500 µL of 2% formic acid in water to wash away salts and other highly polar interferences.
-
Wash 2: Add 500 µL of 20% methanol in water to wash away less polar interferences. Dry the sorbent thoroughly after this step.
-
-
Elution:
-
Elute the analyte with 500 µL of 5% ammonium hydroxide (B78521) in methanol into a clean collection plate.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of a solvent compatible with the initial LC mobile phase conditions (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of glucuronide metabolite stability in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting pH of mobile phase for better separation of raloxifene isomers
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of raloxifene (B1678788) and its related compounds. The focus is on leveraging mobile phase pH to achieve optimal separation.
Frequently Asked Questions (FAQs)
Q1: Why is the pH of the mobile phase a critical parameter in the HPLC separation of raloxifene and its isomers?
A1: The pH of the mobile phase is crucial because raloxifene is an ionizable compound. Its net charge changes with pH, which in turn significantly alters its interaction with the stationary phase in reversed-phase HPLC.[1][2][3][4] By carefully controlling the pH, you can manipulate the retention time and selectivity of raloxifene and its structurally similar impurities or isomers, leading to better resolution and more accurate quantification.[1][5]
Raloxifene has both acidic and basic functional groups, with a strongest acidic pKa of approximately 9 and a strongest basic pKa of around 8.42.[6] This means that its ionization state is highly dependent on the pH of the mobile phase.
-
At low pH (e.g., pH < 7): The basic nitrogen in the piperidine (B6355638) ring will be protonated (positively charged), while the phenolic hydroxyl groups will be largely non-ionized.
-
At high pH (e.g., pH > 9): The phenolic hydroxyl groups will be deprotonated (negatively charged), and the basic nitrogen will be in its neutral form.
Adjusting the pH of the mobile phase allows for the control of these ionization states, which directly impacts the hydrophobicity and, therefore, the retention of raloxifene and its isomers on a reversed-phase column.
Q2: What are the common isomers or related compounds of raloxifene that I need to separate?
A2: During the synthesis of raloxifene, several process-related impurities and potential degradation products can arise. While the term "isomers" can refer to various types of structurally related molecules, in the context of raloxifene analysis, it often pertains to known impurities that have very similar structures to the active pharmaceutical ingredient (API). A published stability-indicating HPLC method has identified and separated raloxifene from known impurities, referred to as Impurity-I and Impurity-II.[7]
Q3: What is a good starting pH for developing a separation method for raloxifene and its related compounds?
A3: A good starting point for method development is a slightly acidic pH. Several reported HPLC methods for raloxifene utilize a mobile phase with a pH in the range of 2.5 to 4.0.[8][9][10] For instance, a successful gradient HPLC method for the separation of raloxifene and its impurities used a potassium phosphate (B84403) buffer at pH 4.0.[7] Operating in this pH range ensures that the basic piperidine nitrogen is consistently protonated, leading to more stable retention times and often better peak shapes.
Troubleshooting Guide: Poor Separation of Raloxifene Isomers
If you are experiencing co-elution or poor resolution between raloxifene and its isomers or impurities, adjusting the mobile phase pH is a powerful tool for troubleshooting.
Problem: Co-eluting peaks or poor resolution.
Solution Workflow:
-
Understand the Ionization State: At a given pH, consider the likely charge of raloxifene and its potential isomers. Since impurities may have slight structural differences affecting their pKa values, changing the pH can differentially alter their hydrophobicity and retention.
-
Systematic pH Adjustment:
-
If you are currently using a mid-range pH, try adjusting to a more acidic pH (e.g., 2.5-3.5). This will ensure full protonation of the basic functional groups.
-
Conversely, you could explore a slightly basic pH, but be mindful of the column's pH tolerance. Many silica-based columns are not stable above pH 8.
-
-
Buffer Selection: Always use a buffer when adjusting the pH of the mobile phase to ensure a stable and reproducible pH throughout the analysis. The buffer's pKa should be close to the desired pH of the mobile phase for optimal buffering capacity.
Data on Raloxifene Properties
| Parameter | Value | Reference |
| Strongest Acidic pKa | ~9 | [6] |
| Strongest Basic pKa | ~8.42 | [6] |
Experimental Protocols
Example HPLC Method for Separation of Raloxifene and Its Impurities
This protocol is based on a validated, stability-indicating HPLC method for the analysis of raloxifene and its related substances.[7]
| Parameter | Specification |
| Column | Kromasil C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 0.01 M KH2PO4 buffer, pH adjusted to 4.0 |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 275 nm |
| Gradient Program | A gradient elution is used. The specific gradient profile should be optimized for your specific instrument and separation needs. A good starting point could be a linear gradient from a low to a high percentage of Mobile Phase A over a sufficient run time. |
Retention Times at pH 4.0: [7]
| Compound | Retention Time (min) |
| Impurity-I | 7.75 |
| Raloxifene | 11.19 |
| Impurity-II | 16.20 |
Visualizations
Logical Workflow for pH Adjustment
Caption: Troubleshooting workflow for improving separation by adjusting mobile phase pH.
Relationship Between pH, Ionization, and Retention
Caption: Influence of mobile phase pH on raloxifene's ionization and HPLC retention.
References
- 1. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. moravek.com [moravek.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. jchr.org [jchr.org]
- 9. ijrrjournal.com [ijrrjournal.com]
- 10. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation of Raloxifene Assays Following FDA Guidelines
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of raloxifene (B1678788) in biological matrices, with a focus on adherence to the U.S. Food and Drug Administration (FDA) guidelines. This resource is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioequivalence, and toxicokinetic studies of raloxifene.
The accurate measurement of drug concentrations in biological fluids is critical for the evaluation of drug efficacy and safety.[1][2] The FDA, through its adoption of the International Council for Harmonisation (ICH) M10 guidance on bioanalytical method validation, has established stringent requirements to ensure the reliability and reproducibility of these methods.[1][3][4] This guide will delve into the key validation parameters for raloxifene assays, present comparative data from various studies, and provide detailed experimental protocols.
Key Bioanalytical Method Validation Parameters
According to the FDA and ICH M10 guidelines, a full bioanalytical method validation should address the following key parameters to ensure the acceptability of assay performance and the reliability of analytical results[3][5]:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[6][7]
-
Accuracy: The closeness of the measured value to the true value.[8]
-
Precision: The degree of scatter between a series of measurements.[8][9]
-
Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[6]
-
Recovery: The efficiency of the extraction process.[8]
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.[6]
Comparative Performance of Validated Raloxifene Assays
Several analytical techniques have been employed for the quantification of raloxifene in biological matrices, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most common. The following tables summarize the performance characteristics of various validated methods.
Table 1: HPLC-Based Methods for Raloxifene Quantification
| Parameter | Method 1[6][10] | Method 2[11] | Method 3[12] |
| Matrix | Human Plasma | Pharmaceutical Preparation | Mice Plasma |
| Linearity Range | 40 - 200 ng/mL | 10 - 50 µg/mL | 100 - 3200 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | Not Specified | ≥ 0.9996 |
| LLOQ | Not Specified | 0.10 µg/mL | Not Specified |
| Intra-day Precision (%RSD) | < 2% | < 1% | Not Specified |
| Inter-day Precision (%RSD) | < 2% | < 1% | Within acceptable limits |
| Accuracy (% Recovery) | 99.4% - 100.4% | > 99% | Within acceptable limits |
Table 2: LC-MS/MS-Based Methods for Raloxifene Quantification
| Parameter | Method 1[7] | Method 2[13] |
| Matrix | Human Urine | Human Plasma |
| Linearity Range | 0.5 - 100 ng/mL | 0.02 - 2 ng/mL |
| Correlation Coefficient (r²) | 0.999 | 0.995 |
| LLOQ | 0.5 ng/mL | 0.02 ng/mL |
| Intra-day Precision (%CV) | 2.18% - 5.37% | Not Specified |
| Inter-day Precision (%CV) | Not Specified | Not Specified |
| Accuracy (% Inaccuracy) | < ±5% | Not Specified |
| Recovery | > 92.81% | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative protocols for sample preparation and analysis based on the reviewed literature.
Protocol 1: Liquid-Liquid Extraction for HPLC Analysis of Raloxifene in Human Plasma [6]
-
Sample Preparation:
-
To 1 mL of human plasma in a centrifuge tube, add 100 µL of internal standard solution (Amlodipine).
-
Vortex for 30 seconds.
-
Add 3 mL of the extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Phenomenex RP-C8
-
Mobile Phase: Acetonitrile (B52724) and phosphate (B84403) buffer (pH 3.5) in a 40:60 ratio.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 240 nm
-
Protocol 2: Solid Phase Extraction for LC-MS/MS Analysis of Raloxifene in Human Plasma [13]
-
Sample Preparation:
-
Pre-treat 295 µL of blank human plasma with 300 µL of 2.0% formic acid.
-
For standards and quality control samples, add 6 µL of the standard spiking solution and 20 µL of the internal standard (d4-raloxifene).
-
Load the pre-treated sample onto a SOLAµ SCX 96-well plate.
-
Wash the plate with an appropriate solvent.
-
Elute the analytes with the elution solvent.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: Hypersil GOLD PFP HPLC column (3 µm, 100 × 3 mm).
-
Mobile Phase: A gradient of acetonitrile and water with formic acid.
-
Detection: Tandem mass spectrometry in positive ion mode.
-
Bioanalytical Method Validation Workflow
The following diagram illustrates the general workflow for bioanalytical method validation as per FDA guidelines. This process ensures that the developed method is reliable and suitable for its intended purpose.
Caption: General workflow for bioanalytical method validation.
Conclusion
The validation of bioanalytical methods for raloxifene is crucial for ensuring the quality and integrity of data in clinical and non-clinical studies. This guide has provided a comparative overview of different validated methods, highlighting key performance characteristics in accordance with FDA guidelines. The choice of method, whether HPLC or LC-MS/MS, will depend on the specific requirements of the study, such as the required sensitivity and the nature of the biological matrix. By following the detailed protocols and understanding the validation parameters outlined, researchers can develop and implement robust and reliable bioanalytical assays for raloxifene.
References
- 1. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 2. Raloxifene | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 3. fda.gov [fda.gov]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 6. jchr.org [jchr.org]
- 7. academic.oup.com [academic.oup.com]
- 8. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 10. jchr.org [jchr.org]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Assessing linearity, precision, and accuracy for raloxifene glucuronide quantification
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of validated analytical methods for the quantification of raloxifene (B1678788) and its primary metabolites, raloxifene-6-glucuronide (R6G) and raloxifene-4'-glucuronide (R4G). This document outlines key performance characteristics—linearity, precision, and accuracy—supported by detailed experimental data to aid in the selection of the most appropriate method for pharmacokinetic and other research applications.
Raloxifene, a selective estrogen receptor modulator (SERM), is primarily used for the prevention and treatment of osteoporosis in postmenopausal women.[1][2] It undergoes extensive first-pass metabolism, with glucuronidation being a major pathway, leading to the formation of R6G and R4G.[1] Accurate quantification of these metabolites is crucial for understanding the pharmacokinetics and bioavailability of raloxifene. The most common and robust methods for this purpose are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Performance Comparison of LC-MS/MS Methods
The following tables summarize the validation parameters of several published LC-MS/MS methods for the quantification of raloxifene and its glucuronide metabolites in human and rat plasma.
Table 1: Linearity of Raloxifene Glucuronide Quantification
| Analyte | Matrix | Linear Range | Correlation Coefficient (r²) | Reference |
| Raloxifene-6-glucuronide (R6G) | Human Plasma | 0.6 - 60 ng/mL | 0.995 | [1] |
| Raloxifene-4'-glucuronide (R4G) | Human Plasma | 3 - 300 ng/mL | 0.996 | [1] |
| Raloxifene-6-glucuronide (M1) | Human Plasma | 0.200 - 340 µg/L | > 0.99 | [3] |
| Raloxifene-4'-glucuronide (M2) | Human Plasma | 1.600 - 2720 µg/L | > 0.99 | [3] |
| Raloxifene-6-glucuronide | Rat Plasma | 1.95 - 1000 nM | ≥ 0.9913 | [4][5] |
| Raloxifene-4'-glucuronide | Rat Plasma | 1.95 - 1000 nM | ≥ 0.9913 | [4][5] |
| Raloxifene & Glucuronides (Total) | Human Urine | 0.5 - 100 ng/mL | 0.999 | [6] |
Table 2: Precision of Raloxifene Glucuronide Quantification
| Analyte | Matrix | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| Raloxifene-6-glucuronide (R6G) | Human Plasma | Not explicitly stated, but within acceptable limits | Not explicitly stated, but within acceptable limits | [1] |
| Raloxifene-4'-glucuronide (R4G) | Human Plasma | Not explicitly stated, but within acceptable limits | Not explicitly stated, but within acceptable limits | [1] |
| Raloxifene & Metabolites | Rat Plasma | < 15% | < 15% | [4][5] |
| Raloxifene & Glucuronides | Human Urine | 2.26 - 5.37% | 2.18 - 0.86% | [6][7] |
| Raloxifene & Glucuronides | Human Urine | < 12% | < 12% | [8] |
Table 3: Accuracy of Raloxifene Glucuronide Quantification
| Analyte | Matrix | Accuracy (% Bias or Range) | Reference |
| Raloxifene-6-glucuronide (R6G) | Human Plasma | Good accuracy observed at each QC level | [1] |
| Raloxifene-4'-glucuronide (R4G) | Human Plasma | Good accuracy observed at each QC level | [1] |
| Raloxifene & Metabolites | Rat Plasma | 85 - 115% | [4][5][9] |
| Raloxifene & Glucuronides | Human Urine | -1.71 to 2.59% (Intra-day), -3.12 to 4.90% (Inter-day) | [6][7] |
| Raloxifene & Glucuronides | Human Urine | 100 ± 8.8% | [8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are summaries of typical experimental protocols for the LC-MS/MS quantification of raloxifene glucuronides.
Sample Preparation
-
Protein Precipitation: A simple and rapid method involving the addition of an organic solvent like acetonitrile (B52724) or a mixture of methanol (B129727) and acetonitrile to the plasma sample to precipitate proteins. The supernatant is then typically injected into the LC-MS/MS system. This method was successfully used for rat plasma samples.[4][5]
-
Solid-Phase Extraction (SPE): A more selective method that involves passing the plasma sample through a sorbent bed that retains the analytes of interest. After washing to remove interferences, the analytes are eluted with a suitable solvent. SPE has been employed for the analysis of raloxifene and its glucuronides in human plasma.[1][3]
Liquid Chromatography
-
Columns: Reversed-phase columns are predominantly used for the separation of raloxifene and its metabolites. Commonly used stationary phases include C18 (e.g., Waters BEH C18) and Pentafluorophenyl (PFP) (e.g., Hypersil GOLD PFP).[1][4]
-
Mobile Phases: The mobile phase typically consists of a mixture of an aqueous solution (often containing a modifier like formic acid) and an organic solvent such as acetonitrile or methanol. A gradient elution is often employed to achieve optimal separation.[4]
Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) is the most common ionization technique used for the analysis of raloxifene and its metabolites.
-
Detection: Tandem mass spectrometry (MS/MS) is used for its high selectivity and sensitivity. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
Visualizing the Process
To better understand the analytical workflow and the metabolic fate of raloxifene, the following diagrams are provided.
Caption: Metabolic pathway of raloxifene to its major glucuronide metabolites.
Caption: General workflow for the quantification of raloxifene glucuronides.
Alternative Methodologies
While LC-MS/MS is the gold standard for bioanalysis due to its sensitivity and selectivity, other methods have been developed for the determination of raloxifene, primarily in pharmaceutical dosage forms. These include High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Micellar Electrokinetic Chromatography (MEKC).[10] However, for the low concentrations of metabolites typically found in biological matrices, LC-MS/MS remains the superior choice.
Conclusion
The quantification of raloxifene glucuronides is well-established, with several validated LC-MS/MS methods demonstrating excellent linearity, precision, and accuracy. The choice between sample preparation techniques, such as protein precipitation and solid-phase extraction, will depend on the specific requirements of the study, including matrix complexity and desired throughput. The data and protocols presented in this guide provide a solid foundation for researchers to select and implement a suitable bioanalytical method for their studies on raloxifene.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. jchr.org [jchr.org]
- 3. Development and validation of a liquid chromatography-tandem mass spectrometry assay for determination of raloxifene and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of ultra-high-performance liquid chromatography–mass spectrometry method for the determination of raloxifene and its phase II metabolites in plasma: Application to pharmacokinetic studies in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Determination of raloxifene and its glucuronides in human urine by liquid chromatography-tandem mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of ultra-high-performance liquid chromatography-mass spectrometry method for the determination of raloxifene and its phase II metabolites in plasma: Application to pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
The Gold Standard for Raloxifene Bioanalysis: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of raloxifene (B1678788), the selection of an appropriate internal standard is a pivotal decision that directly impacts the accuracy, precision, and reliability of bioanalytical data. This guide provides a comprehensive comparison of Raloxifene-d4, a deuterated internal standard, with other commonly used non-isotopically labeled internal standards for the analysis of raloxifene in biological matrices.
The ideal internal standard should closely mimic the physicochemical properties of the analyte, co-eluting during chromatography and exhibiting similar behavior during sample extraction and ionization. This ensures accurate compensation for variability throughout the analytical workflow. Stable isotope-labeled (SIL) internal standards, such as Raloxifene-d4, are widely considered the "gold standard" as they are chemically identical to the analyte, differing only in isotopic composition. This near-perfect analogy allows for superior correction of matrix effects and other sources of analytical error.
This guide presents a comparative overview of the performance of Raloxifene-d4 against structural analogs like amlodipine (B1666008), 17α-methyltestosterone, and formononetin, supported by experimental data from various studies.
Performance Comparison: Raloxifene-d4 vs. Other Internal Standards
The following tables summarize the performance characteristics of different internal standards used in the bioanalysis of raloxifene, based on published literature.
Table 1: Performance Characteristics of Internal Standards for Raloxifene Analysis in Human Plasma
| Parameter | Raloxifene-d4[1][2] | Amlodipine[3][4] |
| Analytical Method | LC-MS/MS | RP-HPLC |
| Linearity Range | 0.02 - 2 ng/mL | 40 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.02 ng/mL | 40 ng/mL |
| Intra-day Precision (%RSD) | Not explicitly stated, but within acceptable limits | < 2% |
| Inter-day Precision (%RSD) | Not explicitly stated, but within acceptable limits | < 2% |
| Accuracy | Not explicitly stated, but within acceptable limits | Within acceptable limits |
| Recovery | > 71% | 99.4% - 100.4% |
Table 2: Performance Characteristics of Internal Standards for Raloxifene Analysis in Human Urine
| Parameter | 17α-Methyltestosterone[5][6] |
| Analytical Method | LC-MS/MS |
| Linearity Range | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | 2.26 - 5.37% |
| Inter-day Precision (%CV) | 2.18 - 0.86% |
| Intra-day Accuracy (%RE) | -1.71 - 2.59% |
| Inter-day Accuracy (%RE) | -3.12 - 4.90% |
| Recovery | 92.8 - 97.8% |
Table 3: Performance Characteristics of an Internal Standard for Raloxifene and its Metabolites in Rat Plasma
| Parameter | Formononetin[7] |
| Analytical Method | UHPLC-MS/MS |
| Linearity Range (Raloxifene) | 0.195 - 200 nM |
| Lower Limit of Quantification (LLOQ) (Raloxifene) | 0.195 nM |
| Recovery | ~71% |
The Superiority of Deuterated Internal Standards
The data presented highlights that while various internal standards can be employed for raloxifene analysis, methods utilizing the stable isotope-labeled internal standard, Raloxifene-d4, often achieve lower limits of quantification, making them highly suitable for studies where low concentrations of raloxifene are expected[1][2]. The near-identical chemical nature of Raloxifene-d4 to the parent drug ensures that it effectively compensates for variations during sample preparation and analysis, leading to more accurate and precise results.
Structural analogs, while cost-effective, may exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to the analyte. This can lead to inadequate correction for matrix effects, potentially introducing bias and imprecision into the results.
Experimental Protocols
Raloxifene Analysis in Human Plasma using Raloxifene-d4 Internal Standard (LC-MS/MS)
This protocol is based on a method for the simultaneous determination of raloxifene and its glucuronide metabolites[1].
-
Sample Preparation: Solid Phase Extraction (SPE) is employed to extract raloxifene, its metabolites, and the Raloxifene-d4 internal standard from human plasma.
-
Chromatographic Separation: The extracted analytes are separated on a reversed-phase HPLC column.
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in the positive polarity, heated electrospray ionization (HESI) mode. Selected Reaction Monitoring (SRM) is used for quantification.
Raloxifene Analysis in Human Plasma using Amlodipine Internal Standard (RP-HPLC)
This protocol is based on a validated RP-HPLC method[3][4].
-
Sample Preparation: Liquid-liquid extraction is used to extract raloxifene and the amlodipine internal standard from human plasma.
-
Chromatographic Separation: Separation is achieved on a C8 column with a mobile phase consisting of acetonitrile (B52724) and phosphate (B84403) buffer.
-
UV Detection: Detection is carried out at a specific wavelength.
Raloxifene Analysis in Human Urine using 17α-Methyltestosterone Internal Standard (LC-MS/MS)
This protocol is based on a method for quantifying total raloxifene in human urine for doping analysis[5][6].
-
Sample Preparation: Urine samples undergo hydrolysis with β-glucuronidase to measure total raloxifene (unchanged and glucuronidated).
-
Chromatographic Separation: The processed samples are analyzed by LC-MS/MS.
-
Mass Spectrometric Detection: A sensitive and selective LC-MS/MS method is used for quantification.
Visualizing the Analytical Workflow
The following diagrams illustrate the typical workflows for bioanalytical method development and sample analysis.
Caption: Bioanalytical Method Workflow.
Caption: Logic for Internal Standard Selection.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. jchr.org [jchr.org]
- 4. jchr.org [jchr.org]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Development and validation of ultra-high-performance liquid chromatography–mass spectrometry method for the determination of raloxifene and its phase II metabolites in plasma: Application to pharmacokinetic studies in rats - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Extraction vs. Liquid-Liquid Extraction for Raloxifene Metabolites: A Comparative Guide
For researchers, scientists, and drug development professionals working with raloxifene (B1678788), a selective estrogen receptor modulator (SERM), efficient and accurate quantification of its metabolites is crucial for pharmacokinetic and metabolic studies. The two primary sample preparation techniques employed for the extraction of raloxifene and its metabolites from biological matrices are solid-phase extraction (SPE) and liquid-liquid extraction (LLE). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most suitable technique for your research needs.
Raloxifene is primarily metabolized into glucuronide conjugates, namely raloxifene-4'-glucuronide and raloxifene-6-glucuronide.[1] The choice of extraction method can significantly impact the recovery, purity, and sensitivity of the subsequent analysis, which is often performed using techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3]
Quantitative Performance Comparison
The following table summarizes the key performance parameters for SPE and LLE in the extraction of raloxifene and its metabolites from biological samples, primarily plasma and urine. The data presented is a synthesis of findings from multiple studies.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Recovery | >71% for raloxifene and its glucuronide metabolites.[4] One study reported recoveries greater than 92.81% for total raloxifene in urine.[5] | 99.4% to 100.4% for raloxifene hydrochloride.[3] |
| Limit of Quantification (LOQ) | 0.5 ng/mL for total raloxifene in urine.[5] For raloxifene and its glucuronide metabolites in plasma, LOQs are in the range of 0.088 to 1.600 µg/L.[4] | 40 ng/mL for raloxifene hydrochloride in human plasma.[3] |
| Linearity Range | 0.5 to 100 ng/mL for total raloxifene in urine.[5] For metabolites in plasma, linear ranges can extend up to 2720 µg/L.[4] | 40 to 200 ng/mL for raloxifene hydrochloride in human plasma.[3] |
| Analysis Time | SPE is generally considered a faster technique, doubling the number of samples that can be extracted by one analyst in a given timeframe compared to LLE.[6] | Generally more time-consuming and labor-intensive than SPE.[6] |
| Selectivity | High selectivity can be achieved by choosing the appropriate sorbent material.[6] | Selectivity is dependent on the choice of extraction solvent and pH, and it may be lower than SPE. |
| Solvent Consumption | Generally lower solvent consumption compared to LLE. | Can require large volumes of organic solvents. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for both SPE and LLE of raloxifene and its metabolites.
This protocol is based on a method developed for the determination of raloxifene and its glucuronide metabolites.[4]
-
Sample Pre-treatment: To 0.5 mL of human plasma, add an internal standard.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18) by washing with methanol (B129727) followed by water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interfering substances. A typical wash may include a weak organic solvent followed by water.
-
Elution: Elute the analytes of interest (raloxifene and its metabolites) using a small volume of an appropriate organic solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
This protocol is adapted from a validated HPLC method for the determination of raloxifene hydrochloride.[3]
-
Sample Preparation: To a known volume of human plasma, add an internal standard.
-
pH Adjustment: Adjust the pH of the plasma sample to an appropriate value to ensure the analyte is in a non-ionized form, enhancing its partitioning into the organic solvent.
-
Extraction: Add a water-immiscible organic solvent (e.g., a mixture of ethyl acetate (B1210297) and n-hexane). Vortex the mixture for a sufficient time to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.
-
Collection of Organic Layer: Carefully transfer the organic layer containing the analyte to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase for HPLC analysis.
Visualizing Workflows and Pathways
To better illustrate the processes and mechanisms involved, the following diagrams have been generated.
Caption: A comparison of the experimental workflows for SPE and LLE.
Caption: Raloxifene's tissue-specific effects via estrogen receptors.
Conclusion
Both solid-phase extraction and liquid-liquid extraction are viable methods for the analysis of raloxifene and its metabolites.
Solid-phase extraction generally offers a more streamlined and faster workflow, with the potential for higher throughput and lower solvent consumption.[6] It demonstrates good recovery and sensitivity, particularly for a range of metabolites.[4] The selectivity of SPE can be finely tuned by selecting the appropriate sorbent, which can be advantageous when dealing with complex biological matrices.[6]
Liquid-liquid extraction , while being a more traditional and often less expensive technique in terms of consumable costs, can be more labor-intensive and time-consuming.[6] It can provide excellent recovery for the parent drug, though its efficiency for more polar metabolites might be lower.[3]
The choice between SPE and LLE will ultimately depend on the specific requirements of the study. For high-throughput analysis of both parent drug and metabolites, SPE may be the preferred method. For targeted analysis of the parent compound where cost is a major consideration, LLE remains a robust option. It is recommended that laboratories validate their chosen method to ensure it meets the required performance characteristics for their specific application.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. HPLC analysis of raloxifene hydrochloride and its application to drug quality control studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. Development and validation of a liquid chromatography-tandem mass spectrometry assay for determination of raloxifene and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Comparison of liquid/liquid and solid-phase extraction for alkaline drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-day and intra-day precision and accuracy for raloxifene glucuronide analysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of raloxifene (B1678788) and its metabolites, achieving high precision and accuracy is paramount for reliable pharmacokinetic and metabolic studies. This guide provides a comparative overview of the inter-day and intra-day precision and accuracy for the analysis of raloxifene glucuronides, supported by experimental data from validated analytical methods.
Data Summary: Inter-day and Intra-day Precision and Accuracy
The following tables summarize the quantitative performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of raloxifene and its major glucuronide metabolites, raloxifene-4'-glucuronide (R4G) and raloxifene-6-glucuronide (R6G), in human plasma.[1] A separate study provides similar data for raloxifene and its three glucuronide metabolites in human urine.[2]
Table 1: Inter-day and Intra-day Precision (%RSD) for Raloxifene and its Glucuronides in Human Plasma [1]
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Raloxifene | 0.06 (LQC) | 10.2 | 6.2 |
| 0.7 (MQC) | 9.6 | 9.9 | |
| 1.4 (HQC) | 4.1 | 4.6 | |
| Raloxifene-4'-Glucuronide (R4G) | 9 (LQC) | 10.2 | 6.5 |
| 105 (MQC) | 11.1 | 11.7 | |
| 210 (HQC) | 8.1 | 7.3 | |
| Raloxifene-6'-Glucuronide (R6G) | 1.8 (LQC) | 11.3 | 7.1 |
| 21 (MQC) | 10.5 | 10.8 | |
| 42 (HQC) | 7.5 | 6.9 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Table 2: Inter-day and Intra-day Accuracy (%RE) for Raloxifene and its Glucuronides in Human Plasma [1]
| Analyte | Concentration (ng/mL) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| Raloxifene | 0.06 (LQC) | -3.3 | 1.7 |
| 0.7 (MQC) | 1.4 | 4.3 | |
| 1.4 (HQC) | -2.1 | -1.4 | |
| Raloxifene-4'-Glucuronide (R4G) | 9 (LQC) | -2.2 | 3.3 |
| 105 (MQC) | 0.0 | 2.9 | |
| 210 (HQC) | -1.0 | -0.5 | |
| Raloxifene-6'-Glucuronide (R6G) | 1.8 (LQC) | -1.1 | 5.0 |
| 21 (MQC) | 1.0 | 3.8 | |
| 42 (HQC) | -1.4 | -0.7 |
%RE: Percent Relative Error
A separate validated LC-MS/MS method for the determination of raloxifene and its three glucuronides (raloxifene-6-β-glucuronide, raloxifene-4'-β-glucuronide, and raloxifene-6,4'-diglucuronide) in human urine demonstrated precision better than 12% and accuracy within 100 ± 8.8% for all compounds.[2]
Experimental Protocols
The presented data is based on a robust LC-MS/MS method. The key aspects of the experimental protocol are outlined below.
Sample Preparation: Solid Phase Extraction (SPE)
A simple and effective solid phase extraction (SPE) method was employed for the extraction of raloxifene and its glucuronide metabolites from human plasma.[1]
-
Plate Conditioning: An SPE plate was conditioned with methanol (B129727) followed by water.
-
Sample Loading: 100 µL of human plasma, pre-treated with an internal standard (raloxifene-d4) and an acid, was loaded onto the SPE plate.
-
Washing: The plate was washed with a weak organic solvent to remove interferences.
-
Elution: The analytes were eluted with a strong organic solvent containing a base.
-
Evaporation and Reconstitution: The eluate was evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The chromatographic separation and detection were performed using a high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
Chromatographic Column: A Hypersil GOLD PFP (pentafluorophenyl) column was used for the separation of raloxifene and its glucuronide metabolites.[1]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic component (e.g., acetonitrile (B52724) or methanol) was utilized.
-
Ionization: Heated electrospray ionization (HESI) in the positive ion mode was used for the ionization of the analytes.
-
Detection: The analytes were detected using selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer.
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the bioanalysis of raloxifene glucuronides.
Caption: Bioanalytical workflow for raloxifene glucuronide analysis.
Signaling Pathway of Raloxifene Metabolism
Raloxifene undergoes extensive first-pass metabolism, primarily through glucuronidation, to form its major metabolites.[3][4] The following diagram illustrates this metabolic pathway.
Caption: Metabolic pathway of raloxifene glucuronidation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Determination of raloxifene and its glucuronides in human urine by liquid chromatography-tandem mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Lower Limit of Quantification (LLOQ) for Raloxifene and Its Glucuronides in Plasma
For researchers and drug development professionals, the accurate quantification of raloxifene (B1678788) and its primary metabolites, raloxifene-6-glucuronide (R6G) and raloxifene-4'-glucuronide (R4G), in plasma is critical for pharmacokinetic and bioequivalence studies. This guide provides a comparative overview of published Lower Limits of Quantification (LLOQ) from various bioanalytical methods, details the experimental protocols used to achieve these limits, and presents a generalized workflow for sample analysis.
Quantitative Data Summary
The following table summarizes the LLOQ values for raloxifene and its glucuronide metabolites in plasma as reported in different studies. These values highlight the sensitivity of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
| Analyte | Method 1 (Human Plasma)[1] | Method 2 (Human Plasma)[2] | Method 3 (Rat Plasma)[3][4] |
| Raloxifene (RAL) | 0.088 µg/L (88 pg/mL) | 0.02 ng/mL (20 pg/mL) | 0.195 nM |
| Raloxifene-6-glucuronide (R6G/M1) | 0.200 µg/L (200 pg/mL) | 0.6 ng/mL (600 pg/mL) | 1.95 nM |
| Raloxifene-4'-glucuronide (R4G/M2) | 1.600 µg/L (1600 pg/mL) | 3 ng/mL (3000 pg/mL) | 1.95 nM |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these analytical methods. Below are summaries of the experimental protocols from the cited studies.
Method 1: LC-MS/MS for Human Plasma[1]
-
Sample Preparation: Solid Phase Extraction (SPE) was employed to extract raloxifene and its glucuronide metabolites from 0.5 mL of human plasma. The reported recovery for this method was over 71%.[1]
-
Chromatography: Chromatographic separation was achieved in under 7 minutes.
-
Detection: Tandem mass spectrometry (MS/MS) was used for the detection of all analytes.
Method 2: LC-MS/MS for Human Plasma using SPE Micro Elution[2]
-
Sample Preparation: A Thermo Scientific™ SOLAµ™ SCX 96-well plate was used for the solid phase extraction of the drug and its metabolites from the plasma matrix.
-
Internal Standard: Raloxifene-d4 was used as the internal standard.
-
Chromatography:
-
Column: Thermo Scientific™ Hypersil GOLD™ PFP HPLC column.
-
Mobile Phase: Reversed-phase gradient conditions were used.
-
-
Detection:
-
Instrument: Triple quadrupole Thermo Scientific™ TSQ Vantage™ mass spectrometer.
-
Ionization: Positive polarity, heated electrospray ionization (HESI).
-
Mode: Selected Reaction Monitoring (SRM).
-
Method 3: UHPLC-MS/MS for Rat Plasma[3][4]
-
Sample Preparation: A one-step protein precipitation using a mixture solvent was applied for plasma sample preparation, requiring only 20 μl of plasma.[3][4]
-
Chromatography:
-
Detection: Mass spectrometry.
-
Validation: The method was validated following FDA guidance, with intra- and inter-day variance of less than 15% and accuracy within 85–115%.[3][4] This method was also able to quantify raloxifene-6-sulfate.[3][4]
Visualizing the Bioanalytical Workflow
The following diagram illustrates a typical workflow for the quantification of raloxifene and its glucuronides in plasma, from sample collection to final data analysis.
Caption: Workflow for Raloxifene Quantification in Plasma.
References
- 1. Development and validation of a liquid chromatography-tandem mass spectrometry assay for determination of raloxifene and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Development and validation of ultra-high-performance liquid chromatography–mass spectrometry method for the determination of raloxifene and its phase II metabolites in plasma: Application to pharmacokinetic studies in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Techniques for Raloxifene and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative analytical techniques for the quantitative analysis of raloxifene (B1678788) and its primary metabolites, including raloxifene-4'-glucuronide (R4G), raloxifene-6-glucuronide (R6G), and raloxifene-6,4'-diglucuronide (M3). Raloxifene, a selective estrogen receptor modulator (SERM), is utilized for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[1][2][3] Accurate and sensitive measurement of raloxifene and its metabolites in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.
This document details and compares various analytical methodologies, presenting quantitative performance data in structured tables and outlining detailed experimental protocols. Additionally, visualizations for key experimental workflows are provided to aid in comprehension.
Comparative Analysis of Analytical Techniques
The determination of raloxifene and its metabolites has been accomplished using a range of analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands out as the most prevalent and sensitive technique. However, alternative methods such as capillary electrophoresis and high-performance liquid chromatography (HPLC) with UV detection offer viable, more accessible options for certain applications. Newer, innovative techniques like electrochemical and fluorescent sensors are also emerging.
Quantitative Performance Data
The following tables summarize the key performance parameters of various analytical methods for the analysis of raloxifene and its metabolites in human plasma and urine.
Table 1: Performance Comparison of LC-MS/MS and UPLC-MS/MS Methods for Raloxifene and Metabolites in Human Plasma
| Analyte(s) | Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Reference |
| Raloxifene, R4G, R6G | LC-MS/MS | RAL: 0.02-2, R4G: 3-300, R6G: 0.6-60 | RAL: 0.02, R4G: 3, R6G: 0.6 | >85 (calculated from overspikes) | [1] |
| Raloxifene, M1, M2 | LC-MS/MS | RAL: 0.088-60, M1: 0.2-340, M2: 1.6-2720 (µg/L) | RAL: 0.006, M1: 0.008, M2: 0.011 | >71 | [4] |
| Raloxifene, R4G, R6G | UPLC-MS/MS | RAL: 0.04-1.5, R4G: 0.6-50, R6G: 0.6-50 | RAL: 0.04, R4G: 0.6, R6G: 0.6 | Not Reported | [5][6] |
| Raloxifene | LC-MS/MS | 0.20-250 | 0.20 | Not Reported | [7] |
| Raloxifene, Ral-6-G, Ral-4'-G, Ral-6-S | UHPLC-MS/MS | Not specified, but validated | Not specified | Not specified | [8] |
Table 2: Performance Comparison of Alternative Analytical Methods for Raloxifene
| Technique | Matrix | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Capillary Electrophoresis (CE) | Human Plasma & Pharmaceuticals | Not Specified | Not Specified | Not Specified | [9] |
| Micellar Electrokinetic Chromatography (MEKC) | Pharmaceutical Dosage Form | Not Specified | 12.1 | 36.6 | [10] |
| HPLC-UV | Pharmaceutical Dosage Form | Not Specified | 0.5 | 1.5 | [10] |
| UV Spectrophotometry | Pharmaceutical Dosage Form | Not Specified | 0.1 | 0.3 | [10] |
| LC-MS/MS | Human Urine | 0.5-100 (ng/mL) | Not Specified | 0.5 (ng/mL) | [11][12] |
| Fluorescent Sensor (Zn-MOF) | Water | 0.0007-0.35 | 0.000485 (nM) | Not Specified | [13] |
| Electrochemical Sensor | Not Specified | Not Specified | Not Specified | Not Specified | [14] |
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques discussed.
LC-MS/MS for Raloxifene and its Glucuronide Metabolites in Human Plasma
This method is highly sensitive and specific for the simultaneous determination of raloxifene, R4G, and R6G.[1]
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Utilize a Thermo Scientific™ SOLAµ™ SCX 96-well plate for extraction from a plasma matrix.
-
Condition the plate according to the manufacturer's instructions.
-
Load the plasma sample (pre-treated with an internal standard like raloxifene-d4).
-
Wash the plate to remove interferences.
-
Elute the analytes.
-
-
Chromatography:
-
Column: Thermo Scientific™ Hypersil GOLD™ PFP column.
-
Mobile Phase: A gradient of an aqueous and organic phase (e.g., acetonitrile (B52724) and ammonium (B1175870) formate).[5]
-
Flow Rate: Optimized for separation.
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer (e.g., Thermo Scientific™ TSQ Vantage™).
-
Ionization: Heated electrospray ionization (HESI) in positive polarity.
-
Mode: Selected Reaction Monitoring (SRM) to monitor specific precursor-to-product ion transitions for each analyte and the internal standard.
-
Capillary Electrophoresis (CE) for Raloxifene
A validated method for the quantitative assay of raloxifene in human plasma and pharmaceutical preparations.[9]
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary.
-
Running Buffer: 20mM acetate (B1210297) buffer at pH 4.5.
-
Applied Voltage: Optimized for efficient separation.
-
Detection: UV detection at a specified wavelength.
-
Sample Injection: Hydrodynamic or electrokinetic injection.
Micellar Electrokinetic Chromatography (MEKC) for Raloxifene
This method is suitable for the analysis of raloxifene in pharmaceutical dosage forms.[10]
-
Instrumentation: A capillary electrophoresis system with UV detection.
-
Capillary: Fused-silica capillary (e.g., 40 cm effective length x 50 µm i.d.).
-
Background Electrolyte: 35.0 mmol L-1 borate (B1201080) buffer and 50.0 mmol L-1 sodium dodecyl sulfate (B86663) (SDS) at pH 8.8.
-
Capillary Temperature: 32°C.
-
Applied Voltage: 25 kV.
-
Detection: UV detection at 280 nm.
-
Injection: Hydrodynamic mode (e.g., 45 mBar for 4 s).
-
Internal Standard: Potassium diclofenac (B195802) (200.0 µg mL-1).
HPLC with UV Detection
A simpler and more accessible method for the determination of raloxifene in tablet dosage forms.[10]
-
Instrumentation: An HPLC system with a UV detector.
-
Column: C18 column (e.g., NST C18, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Water:acetonitrile:triethylamine (67:33:0.3 v/v), pH 3.5.
-
Flow Rate: 1.0 mL min-1.
-
Injection Volume: 20.0 µL.
-
Detection: UV at 287 nm.
-
Temperature: 30°C.
Visualizations
The following diagrams illustrate key processes related to the analysis and mechanism of action of raloxifene.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. HPLC analysis of raloxifene hydrochloride and its application to drug quality control studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development and validation of a liquid chromatography-tandem mass spectrometry assay for determination of raloxifene and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of ultra-high-performance liquid chromatography–mass spectrometry method for the determination of raloxifene and its phase II metabolites in plasma: Application to pharmacokinetic studies in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a quantitative assay for raloxifene by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Determination of raloxifene in urine by liquid chromatography-tandem mass spectrometry for doping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparation of fluorescent sensor based on Zn metal-organic framework for detection and determination of raloxifene as an anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Comparative Analysis of UGT1A1 and UGT1A8 in Raloxifene Glucuronidation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic activity of two key UDP-glucuronosyltransferase (UGT) isoforms, UGT1A1 and UGT1A8, in the metabolism of raloxifene (B1678788). Raloxifene, a selective estrogen receptor modulator, is primarily cleared from the body through glucuronidation, a major phase II metabolic pathway. Understanding the specific roles and efficiencies of UGT1A1 and UGT1A8 is critical for predicting drug disposition, interindividual variability in drug response, and potential drug-drug interactions.
Executive Summary
Raloxifene is extensively metabolized to form two main glucuronide conjugates: raloxifene-6-glucuronide (ral-6-Gluc) and raloxifene-4'-glucuronide (ral-4'-Gluc).[1][2] Both UGT1A1 and UGT1A8 contribute to the formation of these metabolites, but their activity and tissue-specific expression profiles differ significantly.[3] UGT1A1 is the primary hepatic enzyme responsible for raloxifene glucuronidation, particularly for the formation of the 6-glucuronide.[1][4][5] In contrast, UGT1A8 is an extrahepatic enzyme, predominantly expressed in the intestine, and plays a major role in the presystemic clearance of raloxifene, showing higher activity for the formation of the 4'-glucuronide.[4][5][6]
Data Presentation: Kinetic Parameters
The following table summarizes the apparent kinetic parameters for raloxifene glucuronidation by recombinant human UGT1A1 and UGT1A8. These in vitro data provide a quantitative comparison of their catalytic efficiencies.
| Enzyme | Metabolite | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) | Intrinsic Clearance (CLint) (µL/min/mg) |
| UGT1A8 | Raloxifene-6-glucuronide | 7.9 | 0.61 | 77.2 |
| Raloxifene-4'-glucuronide | 59 | 2.0 | 33.9 | |
| UGT1A1 | Raloxifene-6-glucuronide | N/D | N/D | N/D |
| Raloxifene-4'-glucuronide | N/D | N/D | N/D |
Data for UGT1A8 are from expressed enzymes.[3] Kinetic parameters for UGT1A1 could not be determined in the same study due to limited substrate solubility.[3] However, other studies confirm UGT1A1's significant role, especially in the liver.[1][7] For human 6-glucuronidation, the activity ranking in recombinant enzymes is UGT1A1 > UGT1A8.[4][5] For 4'-glucuronidation, the ranking is UGT1A8 > UGT1A1.[4][5]
Comparative Activity and Tissue Distribution
UGT1A1:
-
Primary Location: Predominantly expressed in the liver.[6] It is also found in the intestine, but at significantly lower levels (approximately 35% of liver expression).[6]
-
Metabolic Activity: In humans, UGT1A1 shows higher activity for the formation of raloxifene-6-glucuronide compared to UGT1A8.[4][5] Its role in the liver is critical for systemic clearance. The UGT1A1*28 polymorphism, which leads to reduced enzyme expression, has been shown to significantly impact raloxifene pharmacokinetics.[7][8]
UGT1A8:
-
Primary Location: UGT1A8 is an extrahepatic enzyme with its highest expression levels found in the intestine (jejunum).[1][6] Its expression in the liver is below the limit of detection.[6]
-
Metabolic Activity: UGT1A8 is a primary contributor to the intestinal first-pass metabolism of raloxifene.[3] It demonstrates higher activity for the formation of raloxifene-4'-glucuronide compared to UGT1A1.[4][5] Genetic variants of UGT1A8, such as UGT1A8*2, have been correlated with the formation of total raloxifene glucuronides in the human jejunum.[1][2]
Visualizing the Metabolic Pathway and Experimental Workflow
The following diagrams illustrate the key metabolic pathways of raloxifene and a typical experimental workflow for studying its glucuronidation.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of raloxifene glucuronidation: potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Raloxifene glucuronidation in liver and intestinal microsomes of humans and monkeys: contribution of UGT1A1, UGT1A8 and UGT1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of Human Uridine-Diphosphate Glucuronosyl Transferase (UGT) 1A Isoforms in Liver, Intestine and Kidney using nanoLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Raloxifene glucuronidation in human intestine, kidney, and liver microsomes and in human liver microsomes genotyped for the UGT1A1*28 polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of UGT1A1*28 polymorphism on raloxifene pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Raloxifene 4'-glucuronide-d4: A Comprehensive Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Raloxifene 4'-glucuronide-d4, a deuterated metabolite of Raloxifene used in research and development. This guide is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in accordance with best practices and regulatory considerations.
While some safety data sheets (SDS) for Raloxifene 4'-glucuronide may classify it as non-hazardous, the parent compound, Raloxifene, is associated with reproductive toxicity, potential carcinogenicity, and is harmful to aquatic life.[1][2] Therefore, a cautious approach to the disposal of this compound is strongly recommended. The deuterated nature of the molecule does not significantly alter its chemical properties or associated hazards.
Key Disposal Principles
The disposal of this compound should adhere to the following core principles:
-
Do not dispose of down the drain or in regular trash. [3] Pharmaceutical compounds can have adverse effects on aquatic ecosystems.[1]
-
Treat as hazardous waste. Given the toxicological profile of the parent compound, it is prudent to manage this compound as a hazardous chemical waste.
-
Follow all institutional, local, state, and federal regulations. [4] Waste disposal regulations can vary, and it is crucial to comply with all applicable laws.
Experimental Protocols: Step-by-Step Disposal Procedure
This section outlines the detailed methodology for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Before handling the compound, ensure appropriate PPE is worn, including safety glasses, a lab coat, and chemical-resistant gloves.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, vials), in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
If the compound is in solution, collect it in a designated hazardous waste container for liquid chemical waste.
-
Do not mix with other incompatible waste streams.
-
3. Labeling:
-
Label the hazardous waste container clearly with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste
-
The date of accumulation
-
Any associated hazards (e.g., "Caution: Research Compound, Handle as Hazardous")
-
4. Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and clearly marked.
5. Disposal Request:
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
6. Final Disposal Method:
-
The most common and recommended method for the disposal of pharmaceutical waste is incineration by a licensed hazardous waste disposal facility.[4] This ensures the complete destruction of the compound.
Data Presentation: Summary of Relevant Hazard Information
The following table summarizes key hazard information for Raloxifene and its derivatives based on available Safety Data Sheets.
| Hazard Classification | Raloxifene Hydrochloride | Raloxifene 4'-glucuronide |
| GHS Classification | Suspected of causing cancer, May damage fertility or the unborn child[2] | The substance is not classified, according to the Globally Harmonized System (GHS)[5] |
| Aquatic Toxicity | Harmful to aquatic organisms, may cause long-term adverse effects in the aquatic environment[2] | Very toxic to aquatic life with long lasting effects[1] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant[2] | Dispose of contents/ container to an approved waste disposal plant[1] |
Mandatory Visualization: Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Comprehensive Safety and Handling Protocol for Raloxifene 4'-glucuronide-d4
For research and development use only. Not for human or veterinary use.
This document provides essential safety and logistical information for handling Raloxifene 4'-glucuronide-d4 in a laboratory setting. Given the limited and conflicting safety data for this specific metabolite, a cautious approach is recommended, aligning with the safety precautions for the parent compound, Raloxifene Hydrochloride. Raloxifene Hydrochloride is suspected of causing cancer and may damage fertility or the unborn child[1][2]. Therefore, stringent safety measures are crucial to minimize exposure.
Hazard Assessment
While one Safety Data Sheet (SDS) for Raloxifene 4'-glucuronide does not classify it as hazardous, another indicates it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[3]. The parent compound, Raloxifene, is associated with more severe health hazards, including potential carcinogenicity and reproductive toxicity[1][2][4]. In the absence of comprehensive toxicological data for the glucuronidated and deuterated form, it is prudent to handle it with the same precautions as the parent compound.
Potential Hazards:
-
Harmful if swallowed[3].
-
Very toxic to aquatic life with long-lasting effects[3].
-
May cause skin and eye irritation upon contact[4].
-
Inhalation of dusts may cause irritation[4].
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. A face shield may be required if there is a splash potential[1]. | To prevent eye contact with dust particles or solutions containing the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. |
| Body Protection | A laboratory coat or other protective clothing to prevent skin exposure. | To protect against contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling the compound outside of a fume hood or if there is a risk of generating dust. | To prevent inhalation of airborne particles. Respirator selection should be based on anticipated exposure levels[1]. |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure[1][4].
-
An eyewash station and safety shower should be readily accessible in the work area.
Safe Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, do so within a ventilated enclosure or fume hood to control dust.
-
Solution Preparation: When preparing solutions, add the solvent to the solid to minimize dust generation.
-
General Hygiene: Avoid contact with skin, eyes, and clothing[1]. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[4][5].
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
For long-term storage, consult the manufacturer's recommendations, which may include refrigeration at -20°C.
-
Store away from incompatible materials.
Disposal Plan
All waste materials contaminated with this compound should be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including empty containers, pipette tips, and disposable bench paper, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of all hazardous waste through an approved waste disposal company, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash[3].
Experimental Workflow for Safe Handling
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
